Product packaging for AVE5688(Cat. No.:)

AVE5688

Cat. No.: B1285320
M. Wt: 438.69 g/mol
InChI Key: NWQGDIBCFLDHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AVE5688 is a potent allosteric site inhibitor of human liver glycogen phosphorylase (HLGPa) with a dissociation constant (Kd) of 170 nM . It functions by binding at the allosteric site, approximately 30 Å from the enzyme's catalytic site, and stabilizes the inactive tense (T) state conformation . This mechanism directly inhibits the binding of the allosteric activator AMP and indirectly inhibits glycogen substrate binding, thereby reducing hepatic glycogenolysis and glucose output . As a strong enthalpy binder, its potency is characterized by predominantly polar interactions . Developed by Sanofi-Aventis, this compound was advanced into human clinical trials for the potential treatment of Type 2 Diabetes (T2D), demonstrating a significant reduction of glucagon-induced hyperglycemia in animal models . This compound is presented for fundamental biochemical research and early-stage pharmaceutical development. This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8ClF5N2O5 B1285320 AVE5688

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8ClF5N2O5

Molecular Weight

438.69 g/mol

IUPAC Name

4-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C16H8ClF5N2O5/c17-8-5-10(19)9(18)4-7(8)13(25)24-15(28)23-11-2-1-6(14(26)27)3-12(11)29-16(20,21)22/h1-5H,(H,26,27)(H2,23,24,25,28)

InChI Key

NWQGDIBCFLDHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Path of AVE5688: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, information regarding the specific mechanism of action for the compound designated as AVE5688 is not available.

Our extensive investigation across multiple research and clinical data sources did not yield any specific preclinical or clinical data, experimental protocols, or elucidated signaling pathways associated with this compound. This suggests that the compound may be in a very early stage of development, has been discontinued, or is an internal designation not yet disclosed in public forums.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the general methodologies and data presentation formats that would be employed to characterize the mechanism of action of a novel therapeutic agent. This framework can be applied once information about this compound, or a similarly designated compound, becomes available.

I. Hypothetical Data Summary

In a typical in-depth guide, quantitative data on a compound's activity would be presented in a clear, tabular format to facilitate comparison and analysis. The following tables are illustrative examples of how such data for a hypothetical compound would be structured.

Table 1: In Vitro Potency of a Hypothetical Compound

Assay TypeTargetCell LineIC₅₀ / EC₅₀ (nM)
Enzymatic AssayKinase X-15.2 ± 2.1
Binding AssayReceptor YHEK29345.7 ± 5.8
Cell ProliferationCancer Cell Line AA549120.3 ± 15.6
Reporter Gene AssayPathway ZHeLa88.9 ± 9.3

Table 2: In Vivo Efficacy of a Hypothetical Compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)p-value
Vehicle Control-QD0-
Compound 110QD45.2 ± 8.7<0.05
Compound 130QD78.9 ± 12.1<0.001
Standard-of-Care20BIW65.4 ± 10.3<0.01

II. Standard Experimental Protocols

The elucidation of a drug's mechanism of action relies on a series of well-defined experiments. Below are generalized protocols for key assays.

A. Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm direct binding of the compound to its intracellular target.

  • Methodology:

    • Intact cells are treated with the compound or vehicle control.

    • The cells are heated at a range of temperatures to induce protein denaturation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

2. KinaseGlo® Luminescent Kinase Assay:

  • Objective: To quantify the inhibitory activity of a compound against a specific kinase.

  • Methodology:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the compound.

    • The KinaseGlo® reagent is added to terminate the kinase reaction and measure the amount of remaining ATP.

    • Luminescence is measured, which is inversely correlated with kinase activity.

    • IC₅₀ values are calculated from the dose-response curve.

B. Downstream Signaling Pathway Analysis

1. Western Blotting:

  • Objective: To assess the phosphorylation status or expression levels of key proteins in a signaling pathway.

  • Methodology:

    • Cells are treated with the compound for various times and at different concentrations.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the protein of interest (e.g., phospho-ERK, total ERK) and then with a secondary antibody conjugated to a detectable enzyme.

    • Protein bands are visualized and quantified.

2. RNA Sequencing (RNA-Seq):

  • Objective: To identify global changes in gene expression following compound treatment.

  • Methodology:

    • RNA is extracted from compound-treated and control cells.

    • RNA quality is assessed, and libraries are prepared.

    • The libraries are sequenced using a next-generation sequencing platform.

    • The resulting sequence data is aligned to a reference genome, and differential gene expression analysis is performed.

    • Pathway analysis is conducted on the differentially expressed genes to identify affected signaling pathways.

III. Visualization of Molecular Pathways

Diagrams are crucial for illustrating the complex interactions within signaling pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Compound Compound Compound->Kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating how an extracellular signal is transduced to the nucleus, and the point of intervention by a therapeutic compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_gene_expression Gene Expression Analysis A Plate Cells B Treat with Compound A->B C Cell Lysis B->C E RNA Extraction B->E D Western Blot C->D F RNA Sequencing E->F

Caption: A generalized experimental workflow for analyzing the effects of a compound on protein and gene expression in cultured cells.

The Pharmacology of Ilepatril: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is an investigational vasopeptidase inhibitor that was under development for the treatment of hypertension and diabetic nephropathy.[1] As a dual-acting agent, ilepatril simultaneously inhibits two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1] This dual mechanism of action offers a potentially more comprehensive approach to managing cardiovascular diseases compared to single-target agents. Although the clinical development of ilepatril was discontinued, its pharmacology provides a valuable case study for researchers in cardiovascular drug discovery.[1] This technical guide summarizes the known pharmacology of ilepatril, including its mechanism of action, pharmacodynamics, and the underlying signaling pathways.

Core Mechanism of Action

Ilepatril's therapeutic potential stems from its ability to concurrently inhibit ACE and NEP.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. ACE inhibition also decreases the production of aldosterone, which in turn reduces sodium and water retention.

  • Neutral Endopeptidase (NEP) Inhibition: NEP is the enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, ilepatril increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

The synergistic effect of these two actions was hypothesized to provide more effective blood pressure control and end-organ protection.

Pharmacodynamics

Parameter5 mg Ilepatril25 mg IlepatrilMethodological Notes
24-hour Urinary N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) Excretion (nmol) 706919AcSDKP is a substrate of ACE; increased excretion indicates ACE inhibition.
Urinary Atrial Natriuretic Peptide (ANP) Excretion (ng/h) 1.142.02 (transient increase 4-8 hours post-dose)ANP is a substrate of NEP; increased excretion indicates NEP inhibition.
Plasma Active Renin Concentration at 24h (pg/mL) 129247Increased renin is a compensatory response to RAAS blockade.

Data from Azizi M, et al. Clinical Pharmacology & Therapeutics. 2006.[2]

These data demonstrate a dose-dependent inhibition of both ACE and NEP in humans. The 25 mg dose showed a significantly greater effect on both enzymes compared to the 5 mg dose.

Pharmacokinetics

Detailed human pharmacokinetic parameters for ilepatril, such as Cmax, Tmax, and half-life, are not available in the published literature. The discontinuation of its clinical development likely precluded the extensive publication of such data.

Signaling Pathways

The dual inhibition of ACE and NEP by ilepatril modulates two critical signaling pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Ilepatril's inhibition of ACE directly impacts the RAAS cascade, leading to a reduction in the downstream effects of angiotensin II.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_inhibition Pharmacological Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Ilepatril Ilepatril ACE_Inhibition->AngiotensinII Inhibits

Figure 1: Mechanism of RAAS Inhibition by Ilepatril.

Natriuretic Peptide System Potentiation

By inhibiting NEP, ilepatril prevents the breakdown of natriuretic peptides, thereby enhancing their beneficial cardiovascular effects.

Natriuretic_Peptide_Potentiation cluster_NP_System Natriuretic Peptide System cluster_inhibition Pharmacological Intervention NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis NatriureticPeptides->Natriuresis_Diuresis BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure Natriuresis_Diuresis->BloodPressure Ilepatril Ilepatril NEP_Inhibition->InactiveFragments Inhibits

Figure 2: Potentiation of the Natriuretic Peptide System by Ilepatril.

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of ilepatril are not publicly available. However, a representative in vitro protocol for assessing dual ACE and NEP inhibitory activity is provided below, based on established methodologies.

Representative In Vitro Dual ACE/NEP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ilepatril) for both ACE and NEP.

Materials:

  • Recombinant human ACE

  • Recombinant human NEP

  • ACE substrate: N-Hippuryl-His-Leu (HHL)

  • NEP substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 µM ZnCl2)

  • Test compound (ilepatril) at various concentrations

  • Positive controls: Captopril (for ACE), Thiorphan (for NEP)

  • 96-well microplates

  • Microplate reader

ACE Inhibition Assay Protocol:

  • Prepare serial dilutions of the test compound and captopril in assay buffer.

  • Add 20 µL of each dilution to the wells of a microplate.

  • Add 20 µL of recombinant human ACE solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 160 µL of the HHL substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • The product of the reaction, hippuric acid, is then extracted with ethyl acetate and quantified by measuring the absorbance at 228 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NEP Inhibition Assay Protocol:

  • Prepare serial dilutions of the test compound and thiorphan in assay buffer.

  • Add 20 µL of each dilution to the wells of a microplate.

  • Add 20 µL of recombinant human NEP solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 160 µL of the Suc-AAA-pNA substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm to quantify the release of p-nitroaniline.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value as described for the ACE inhibition assay.

Conclusion

Ilepatril represents a significant effort in the development of dual-acting vasopeptidase inhibitors. Its mechanism of action, involving the simultaneous inhibition of ACE and NEP, offers a compelling therapeutic strategy for hypertension and related cardiovascular conditions. While the discontinuation of its development has resulted in a limited amount of publicly available quantitative data, the existing pharmacodynamic studies in humans confirm its dual in vivo activity. The signaling pathways and representative experimental protocols outlined in this guide provide a foundational understanding of the pharmacology of ilepatril and can serve as a valuable resource for researchers in the field of cardiovascular drug discovery. Further investigation into the reasons for its discontinuation may provide additional insights for the development of future vasopeptidase inhibitors.

References

Dual ACE/NEP Inhibition via AVE5688 (Ilepatril): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE5688, also known as ilepatril, is a dual-acting inhibitor of both angiotensin-converting enzyme (ACE) and neprilysin (NEP). This unique mechanism of action offers a multifaceted approach to cardiovascular and renal therapy by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[1] Developed by Sanofi-Aventis, ilepatril was investigated for the treatment of hypertension and diabetic nephropathy.[2] Although its development was ultimately discontinued, the compound serves as a significant case study in the therapeutic potential and challenges of dual ACE/NEP inhibition.

Core Mechanism of Action: The Dual Inhibition Pathway

The therapeutic effects of ilepatril stem from its ability to concurrently modulate two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Angiotensin-Converting Enzyme (ACE) Inhibition:

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, stimulates the release of aldosterone (leading to sodium and water retention), and promotes cardiac and vascular remodeling. Thus, ACE inhibition leads to vasodilation, reduced fluid volume, and a decrease in blood pressure.

Neprilysin (NEP) Inhibition:

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, diuresis, and inhibition of the RAAS. By inhibiting NEP, ilepatril increases the circulating levels of ANP and BNP, thereby augmenting their favorable effects on the cardiovascular system.

The synergistic action of inhibiting both ACE and NEP is intended to provide more potent and comprehensive cardiovascular and renal protection than inhibiting either pathway alone.

Figure 1: Dual Inhibition Pathway of this compound (Ilepatril).

Preclinical Data

This compound demonstrated efficacy in various animal models of hypertension and diabetic complications.

Spontaneously Hypertensive Rats (SHR)
Diabetic Models

Preclinical studies investigated the effects of ilepatril in models of diabetes and its complications, such as diabetic nephropathy and neuropathy.

In obese Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with this compound was shown to ameliorate nephropathy. This was evidenced by a dose-dependent reduction in albuminuria, a key marker of kidney damage.[3]

In studies involving C57Bl/6J mice with diet-induced obesity or streptozotocin-induced diabetes, this compound treatment was found to prevent thermal hypoalgesia and improve nerve conduction.[4]

Table 1: Summary of Preclinical Efficacy of this compound

ModelKey FindingsQuantitative Data
Obese Zucker Diabetic Fatty (ZDF) RatsAmelioration of diabetic nephropathy[3]Dose-dependent reduction in albuminuria (specific values not publicly available)[3]
C57Bl/6J Mice (Diet-Induced Obesity)Prevention of thermal hypoalgesia, improved nerve conduction[4]Data not publicly available
C57Bl/6J Mice (Streptozotocin-Induced Diabetes)Prevention of thermal hypoalgesia, improved nerve conduction[4]Data not publicly available

Clinical Data

Ilepatril progressed to Phase II/III clinical trials for the treatment of hypertension.

Clinical Trial NCT00284128

A major clinical trial for AVE7688 was a prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study in patients with mild to moderate hypertension (NCT00284128).[5][6] The study evaluated four different oral doses of AVE7688 (2.5 mg, 10 mg, 35 mg, and 50 mg once daily) compared to losartan-potassium 100 mg.[6] The primary objective was to assess the change from baseline in trough diastolic blood pressure at the end of 12 weeks of treatment.[5] Secondary objectives included the change in trough systolic blood pressure and the percentage of responders after 12 weeks.[5]

Table 2: Design of Clinical Trial NCT00284128 for AVE7688

ParameterDescription
Study Title A Study of AVE7688 in Patients With Mild to Moderate Blood Pressure[5]
Phase Phase 2[5]
Design Randomized, double-blind, active-controlled, parallel-group, dose-ranging[5]
Patient Population Patients with mild to moderate hypertension[5]
Treatment Arms AVE7688 (2.5 mg, 10 mg, 35 mg, 50 mg once daily), Losartan-potassium (100 mg once daily)[6]
Primary Outcome Change from baseline in trough diastolic blood pressure at 12 weeks[5]
Secondary Outcomes Change from baseline in trough systolic blood pressure at 12 weeks, percentage of responders at 12 weeks[5]
Status Completed

Note: The detailed quantitative results of this clinical trial are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of likely procedures.

Preclinical Studies in Rodent Models

Animal Models:

  • Spontaneously Hypertensive Rats (SHR): Used to model essential hypertension.

  • Zucker Diabetic Fatty (ZDF) Rats: A model for type 2 diabetes and its complications, including nephropathy.

  • Streptozotocin-Induced Diabetic Mice/Rats: A model for type 1 diabetes.

  • Diet-Induced Obesity Mice: To model metabolic syndrome and its neurological complications.

Drug Administration:

  • This compound was likely administered orally, either via gavage or mixed in the diet, at various doses for a specified duration (e.g., 10 weeks in the ZDF rat study).[3]

Efficacy Endpoints:

  • Blood Pressure Measurement: In hypertensive models, blood pressure would be monitored, likely using tail-cuff plethysmography or telemetry.

  • Diabetic Nephropathy Assessment: In diabetic models, this would involve the collection of 24-hour urine samples to measure albumin excretion rates. Kidney tissue would likely be examined histologically for changes such as glomerulosclerosis.

  • Diabetic Neuropathy Assessment: This would involve functional tests such as measuring nerve conduction velocity and assessing thermal sensory perception.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_endpoints Endpoint Analysis Animal_Model Select Animal Model (e.g., ZDF Rats) Drug_Prep Prepare this compound Formulation (Oral Gavage or Diet Mixture) Animal_Model->Drug_Prep Randomization Randomize Animals into Treatment and Control Groups Drug_Prep->Randomization Dosing Administer this compound or Vehicle Daily for a Defined Period (e.g., 10 weeks) Randomization->Dosing Monitoring Monitor Animal Health, Body Weight, and Food/Water Intake Dosing->Monitoring Urine_Collection 24-hour Urine Collection for Albuminuria Measurement Monitoring->Urine_Collection Blood_Sampling Blood Sampling for Biochemical Analysis Monitoring->Blood_Sampling Tissue_Harvesting Harvest Kidneys for Histopathological Examination Monitoring->Tissue_Harvesting

Figure 2: General Workflow for Preclinical Evaluation of this compound in a Diabetic Nephropathy Model.

Clinical Trial (NCT00284128) Protocol Outline

Study Phases:

  • Placebo Lead-in (3-4 weeks): Patients discontinued other antihypertensive medications and received a single-blind placebo.[5]

  • Treatment Phase (up to 52 weeks): Randomized patients received once-daily oral doses of either AVE7688 or losartan-potassium. This included a 12-week efficacy evaluation period.[5][6]

  • Follow-up: A final visit occurred two weeks after the last dose of the study medication.[5]

Blood Pressure Measurement:

  • Seated systolic and diastolic blood pressure were measured at trough (i.e., just before the next dose) at baseline and at specified intervals throughout the study.

Safety and Tolerability:

  • Adverse events were monitored throughout the trial, with a particular focus on angioedema, a known risk associated with dual ACE/NEP inhibition.[5]

Conclusion

This compound (ilepatril) represents a significant effort in the development of dual ACE/NEP inhibitors. Its mechanism of action, targeting both the RAAS and the natriuretic peptide system, holds considerable therapeutic promise for complex cardiovascular and renal diseases like hypertension and diabetic nephropathy. While the development of ilepatril was discontinued, the preclinical and clinical data, though not fully published, have contributed to the understanding of this drug class and have paved the way for other vasopeptidase inhibitors. The challenges encountered, particularly the risk of angioedema, have also provided valuable lessons for the ongoing development of safer and more effective dual-acting cardiovascular agents. Further research and publication of the complete data from the ilepatril program would be of great value to the scientific community.

References

Ilepatril: A Technical Guide on a Dual Vasopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE7688) is a potent, orally active vasopeptidase inhibitor that demonstrates simultaneous inhibition of two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism of action offers a unique therapeutic approach by concurrently suppressing the vasoconstrictive and salt-retaining effects of the Renin-Angiotensin-Aldosterone System (RAAS) and potentiating the vasodilatory and natriuretic actions of endogenous natriuretic peptides. This technical guide provides a comprehensive overview of ilepatril, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and relevant experimental protocols. While the clinical development of ilepatril was discontinued, the information presented here remains valuable for the ongoing research and development of novel cardiovascular therapies.

Introduction

Vasopeptidase inhibitors represent a class of drugs designed to offer a more comprehensive approach to managing cardiovascular diseases like hypertension and heart failure compared to single-target agents.[1] By inhibiting both ACE and NEP, these agents aim to restore the balance between vasoconstrictor and vasodilator systems.[2] Ilepatril emerged as a promising candidate in this class, developed by sanofi-aventis for the potential treatment of hypertension and diabetic nephropathy.[3]

Mechanism of Action

Ilepatril's therapeutic potential stems from its dual inhibition of ACE and NEP.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, ilepatril reduces the levels of angiotensin II, leading to vasodilation and decreased fluid volume, thereby lowering blood pressure.[4]

  • Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5] These natriuretic peptides exert vasodilatory, natriuretic, and diuretic effects, and they also inhibit the RAAS. By inhibiting NEP, ilepatril increases the circulating levels of these beneficial peptides, further contributing to blood pressure reduction and improved cardiovascular hemodynamics.[6]

The synergistic action of ACE and NEP inhibition is intended to provide more effective blood pressure control and end-organ protection than either mechanism alone.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System (NPS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Release AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Na+ & Water Retention Aldosterone->NaRetention ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis & Diuresis NatriureticPeptides->Natriuresis NEP NEP Ilepatril Ilepatril Ilepatril->ACE Inhibits Ilepatril->NEP Inhibits

Caption: Dual mechanism of action of Ilepatril.

Pharmacodynamics

A clinical study in normotensive subjects provides insight into the pharmacodynamic effects of ilepatril. The study compared single oral doses of ilepatril (5 mg and 25 mg) with the ACE inhibitor ramipril (10 mg) and placebo.

Key Findings:

  • ACE Inhibition: Ilepatril demonstrated dose-dependent inhibition of ACE, as measured by the increase in urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a substrate of ACE. The 25 mg dose of ilepatril resulted in a significantly greater increase in AcSDKP excretion compared to 10 mg of ramipril.

  • NEP Inhibition: The 25 mg dose of ilepatril led to a significant and transient increase in urinary atrial natriuretic peptide (ANP) excretion, indicating NEP inhibition. The 5 mg dose of ilepatril and 10 mg of ramipril did not show a significant effect on ANP excretion compared to placebo.

  • RAAS Blockade: The intensity of RAAS blockade was assessed by the increase in plasma active renin concentration. The 25 mg dose of ilepatril produced a significantly higher increase in plasma active renin compared to both the 5 mg dose and 10 mg of ramipril.

ParameterPlaceboIlepatril (5 mg)Ilepatril (25 mg)Ramipril (10 mg)
24h Urinary AcSDKP Excretion (nmol) -706919511
Urinary ANP Excretion (ng/h at 4-8h) 0.801.142.020.93
Plasma Active Renin (pg/mL at 24h) -129247113
p < 0.05 compared to ramipril. Data from Azizi et al., 2006.

Pharmacokinetics

Detailed pharmacokinetic data for ilepatril in humans is not extensively available in the public domain. For context, the pharmacokinetic parameters of another well-studied vasopeptidase inhibitor, omapatrilat, are presented below. It is important to note that these values are not directly transferable to ilepatril but provide a general profile for this class of drugs.

ParameterOmapatrilat (Multiple Doses)
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours
Effective Half-life (t1/2) 14 - 19 hours
Time to Reach Steady State 3 - 4 days
Data from Liao et al., 2003.

Preclinical Studies

Preclinical studies in various animal models of hypertension have been instrumental in evaluating the efficacy and safety of vasopeptidase inhibitors.

cluster_preclinical Preclinical Evaluation Workflow AnimalModel Animal Model of Hypertension (e.g., Spontaneously Hypertensive Rat) Dosing Ilepatril Administration (Oral Gavage) AnimalModel->Dosing BP_Measurement Blood Pressure Monitoring (Telemetry or Tail-cuff) Dosing->BP_Measurement Biomarker_Analysis Biomarker Analysis (Plasma/Urine: Ang II, ANP, etc.) Dosing->Biomarker_Analysis Tissue_Analysis Tissue Analysis (Heart, Kidney for End-organ Damage) Dosing->Tissue_Analysis Data_Analysis Data Analysis & Interpretation BP_Measurement->Data_Analysis Biomarker_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis

Caption: Representative preclinical experimental workflow.

In a study using a mouse model of obesity- and diabetes-induced neuropathy, ilepatril (AVE7688) administered in the diet was found to prevent neural complications, suggesting a protective role for dual ACE/NEP inhibition in this context.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a generalized method for determining the in vitro ACE inhibitory activity of a compound like ilepatril.

Principle: The assay measures the production of a fluorescent product upon the cleavage of a synthetic substrate by ACE. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • Test compound (Ilepatril)

  • Positive control (e.g., Captopril)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, ACE solution, and either the test compound, positive control, or buffer (for control wells).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) in kinetic mode for a specified period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of ACE inhibition for each concentration of the test compound.

  • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol is a generalized method for determining the in vitro NEP inhibitory activity.

Principle: Similar to the ACE assay, this method uses a fluorogenic substrate that is cleaved by NEP to produce a fluorescent product. The inhibitory activity is quantified by the reduction in fluorescence.

Materials:

  • Neutral Endopeptidase (recombinant human)

  • Fluorogenic substrate (e.g., a specific quenched fluorescent peptide for NEP)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (Ilepatril)

  • Positive control (e.g., Thiorphan)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Add the assay buffer, NEP solution, and the test compound, positive control, or buffer to the wells of the microplate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding the NEP fluorogenic substrate.

  • Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths at 37°C.

  • Determine the reaction rates and calculate the percentage of NEP inhibition for each concentration of the test compound.

  • Calculate the IC50 value for NEP inhibition.

Signaling Pathways

The dual inhibition of ACE and NEP by ilepatril modulates several downstream signaling pathways that contribute to its cardiovascular effects.

cluster_signaling Downstream Signaling Effects of Ilepatril Ilepatril Ilepatril ACE_Inhibition ACE Inhibition Ilepatril->ACE_Inhibition NEP_Inhibition NEP Inhibition Ilepatril->NEP_Inhibition AngII_dec ↓ Angiotensin II ACE_Inhibition->AngII_dec Bradykinin_inc ↑ Bradykinin ACE_Inhibition->Bradykinin_inc NP_inc ↑ Natriuretic Peptides (ANP, BNP) NEP_Inhibition->NP_inc AT1R AT1 Receptor Activation AngII_dec->AT1R Reduced B2R B2 Receptor Activation Bradykinin_inc->B2R NPR NP Receptor Activation NP_inc->NPR Natriuresis_Diuresis Natriuresis/Diuresis NP_inc->Natriuresis_Diuresis PLC_PKC ↓ PLC/PKC Pathway AT1R->PLC_PKC NO_cGMP_inc ↑ NO/cGMP Pathway B2R->NO_cGMP_inc cGMP_inc ↑ cGMP Production NPR->cGMP_inc Vasodilation Vasodilation PLC_PKC->Vasodilation Contributes to Anti_proliferative Anti-proliferative Effects PLC_PKC->Anti_proliferative Contributes to NO_cGMP_inc->Vasodilation cGMP_inc->Vasodilation cGMP_inc->Anti_proliferative

Caption: Key signaling pathways modulated by Ilepatril.

Clinical Development and Future Perspectives

Ilepatril was advanced into phase IIb/III clinical trials for hypertension and phase II trials for diabetic nephropathy.[3] However, the development of ilepatril, like other vasopeptidase inhibitors such as omapatrilat, faced challenges. A significant concern with this class of drugs is the potential for an increased risk of angioedema. This adverse effect is thought to be related to the accumulation of bradykinin, which is degraded by both ACE and NEP. While ACE inhibitors alone can cause angioedema, the simultaneous inhibition of NEP may exacerbate this risk. The clinical development of ilepatril was ultimately discontinued.

Despite the discontinuation of its development, the science behind ilepatril and other vasopeptidase inhibitors continues to inform the development of newer generations of cardiovascular drugs. The concept of dual-target inhibition remains an attractive strategy, and ongoing research is focused on optimizing the balance between efficacy and safety.

Conclusion

Ilepatril is a potent vasopeptidase inhibitor with a well-defined dual mechanism of action that offers a powerful approach to modulating the neurohormonal systems involved in blood pressure control. While its clinical development was halted, the study of ilepatril has contributed significantly to our understanding of the complex interplay between the RAAS and the natriuretic peptide system. The data and methodologies presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the next generation of cardiovascular therapeutics.

References

The Role of AVE7688 (Probable Intended Compound for AVE5688) in Models of Diabetic Nephropathy and Renal Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: This technical guide focuses on the vasopeptidase inhibitor AVE7688. Initial inquiries for "AVE5688" did not yield relevant scientific literature, suggesting a possible typographical error. The available preclinical data for AVE7688, particularly in the context of renal disease, aligns with the interests of researchers in diabetic nephropathy and related fibrotic conditions.

Executive Summary

Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. A key pathological feature is renal fibrosis, the excessive scarring of kidney tissue. This guide details the preclinical evidence for the vasopeptidase inhibitor AVE7688 as a potential therapeutic agent in this context. AVE7688 demonstrates significant renoprotective effects in animal models of both diabetic nephropathy and progressive renal fibrosis. Its dual-inhibitory mechanism, targeting both the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), offers a multi-faceted approach to mitigating the complex pathophysiology of these conditions. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of AVE7688 has been evaluated in two key animal models: the Zucker diabetic fatty (ZDF) rat, a model of type 2 diabetic nephropathy, and the COL4A3 knockout (KO) mouse, a model of progressive renal fibrosis. The quantitative outcomes from these studies are summarized below.

Study in a Model of Type 2 Diabetic Nephropathy (Zucker Diabetic Fatty Rats)
ParameterControl (ZDF Placebo)AVE7688 TreatedPercentage Change
Urinary Albumin Excretion342 ± 56 mg/kg/day33 ± 12 mg/kg/day↓ 90.4%
GlomerulosclerosisSevereMarkedly Reduced-
Tubulointerstitial DamageSevereMarkedly Reduced-
Study in a Model of Progressive Renal Fibrosis (COL4A3-/- Mice)
ParameterUntreatedEarly AVE7688 TherapyLate AVE7688 Therapy
Lifespan71 ± 6 days172 ± 19 days109 ± 15 days
Proteinuria12 ± 3 g/L2 ± 1 g/L4 ± 1 g/L
Serum Urea247 ± 27 mmol/L57 ± 10 mmol/L105 ± 20 mmol/L
Systolic Blood Pressure116 ± 14 mm Hg107 ± 13 mm Hg105 ± 14 mm Hg

Experimental Protocols

Induction and Treatment in Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy

Objective: To evaluate the long-term efficacy of AVE7688 in preventing the functional and morphological hallmarks of diabetic nephropathy in a type 2 diabetes model.

Animal Model: Male homozygous (fa/fa) Zucker diabetic fatty (ZDF) rats.

Experimental Groups:

  • ZDF Placebo: Untreated diabetic rats.

  • ZDF + AVE7688: Diabetic rats treated with AVE7688.

  • Lean Control: Non-diabetic littermates.

Methodology:

  • Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Initiation: At 10 weeks of age, initiate treatment.

  • Drug Administration: Administer AVE7688 at a dose of 45 mg/kg/day mixed in the chow.

  • Monitoring: Monitor blood glucose levels to confirm the establishment of overt diabetes mellitus (typically around 17 weeks of age).

  • Endpoint Analysis (at 37 weeks):

    • Urinary Albumin Excretion: Collect 24-hour urine samples and measure albumin concentration using a suitable immunoassay.

    • Histopathological Analysis: Euthanize animals, perfuse, and fix kidneys in 10% formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively.

Induction and Treatment in COL4A3-/- Mouse Model of Progressive Renal Fibrosis

Objective: To assess the therapeutic potential of AVE7688 in a model of progressive renal fibrosis, independent of diabetes.

Animal Model: COL4A3 knockout (COL4A3-/-) mice, which develop a spontaneous and progressive renal fibrosis resembling Alport syndrome.

Experimental Groups:

  • Untreated: COL4A3-/- mice receiving no treatment.

  • Early Therapy: COL4A3-/- mice treated with AVE7688 starting at 4 weeks of age.

  • Late Therapy: COL4A3-/- mice treated with AVE7688 starting at 7 weeks of age.

  • Wild-type Control: Healthy, untreated mice.

Methodology:

  • Animal Husbandry: Maintain mice in a specific pathogen-free facility.

  • Treatment Initiation: Begin treatment at the specified ages for the early and late therapy groups.

  • Drug Administration: Administer AVE7688 at a dose of 25 mg/kg body weight. The route of administration should be consistent (e.g., oral gavage).

  • Monitoring:

    • Lifespan: Monitor animals daily and record the date of death from renal failure.

    • Systemic Blood Pressure: Measure systolic blood pressure using a non-invasive tail-cuff method.

  • Endpoint Analysis (at 7.5 or 9.5 weeks):

    • Serum Urea and Proteinuria: Collect blood and urine samples to measure urea and protein concentrations using standard biochemical assays.

    • Histology and Immunohistochemistry: Perfuse and fix kidneys. Perform routine histological staining (e.g., H&E, PAS, Sirius Red) to assess fibrosis and inflammation. Use immunohistochemistry to detect markers of fibrosis (e.g., collagen I, fibronectin) and inflammation (e.g., F4/80 for macrophages).

    • Electron Microscopy: Process kidney tissue for transmission electron microscopy to examine the ultrastructure of the glomeruli and tubules.

    • Western Blotting: Analyze kidney tissue lysates to quantify the expression of profibrotic cytokines.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AVE7688 in the Kidney

AVE7688_Mechanism cluster_inhibition AVE7688 Action cluster_angiotensin Renin-Angiotensin System AVE7688 AVE7688 ACE Angiotensin-Converting Enzyme (ACE) AVE7688->ACE Inhibits NEP Neutral Endopeptidase (NEP) AVE7688->NEP Inhibits AngII Angiotensin II Inactive_Fragments Inactive Fragments AngI Angiotensin I AngI->AngII ACE-mediated conversion AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Fibrosis_Inflammation Fibrosis & Inflammation AT1R->Fibrosis_Inflammation Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Natriuretic_Peptides->Inactive_Fragments NEP-mediated degradation Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Antifibrosis_Antiinflammation Anti-fibrotic & Anti-inflammatory Effects Natriuretic_Peptides->Antifibrosis_Antiinflammation

Caption: Mechanism of action of the vasopeptidase inhibitor AVE7688.

Experimental Workflow for Diabetic Nephropathy Model

DN_Workflow start Start: 10-week-old ZDF rats treatment Treatment Initiation: - Placebo - AVE7688 (45 mg/kg/day in chow) start->treatment monitoring Long-term Monitoring (up to 37 weeks) - Blood Glucose treatment->monitoring endpoint Endpoint Analysis (37 weeks) monitoring->endpoint urine 24h Urine Collection (Albumin Measurement) endpoint->urine tissue Kidney Tissue Collection endpoint->tissue histology Histopathology (PAS, Masson's Trichrome) tissue->histology

Caption: Workflow for the Zucker diabetic fatty rat study.

Experimental Workflow for Renal Fibrosis Model

RF_Workflow start Start: COL4A3-/- mice groups Group Assignment: - Untreated - Early Tx (4 wks) - Late Tx (7 wks) start->groups treatment AVE7688 Administration (25 mg/kg) groups->treatment monitoring In-life Monitoring: - Lifespan - Blood Pressure treatment->monitoring endpoint Endpoint Analysis (7.5 or 9.5 weeks) monitoring->endpoint samples Blood & Urine Collection (Urea, Protein) endpoint->samples tissue Kidney Tissue Harvest endpoint->tissue analysis Tissue Analysis: - Histology/IHC - Electron Microscopy - Western Blot tissue->analysis

Caption: Workflow for the COL4A3-/- mouse study.

Preclinical Profile of AVE5688: Data Unavaliable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical studies of the compound designated AVE5688 has yielded no specific publicly available data. Searches across scientific databases, patent libraries, and conference proceedings did not reveal any publications, presentations, or other disclosures related to this compound. This suggests that this compound may be an internal development code for a compound that has not advanced to a stage where information is publicly disclosed, or that its development was discontinued at an early, non-public stage. Resources such as MedPath indicate no clinical trials or regulatory approvals for a drug with this name.[1]

Due to the absence of specific information on this compound, it is not possible to provide the requested in-depth technical guide on its preclinical studies.

Illustrative Preclinical Technical Guide: GEM-123 (Hypothetical Compound)

To fulfill the user's request for the specified content type and format, the following is a hypothetical in-depth technical guide for a fictional anti-cancer agent, "GEM-123." This guide is for illustrative purposes only and is based on typical preclinical data packages for oncology drug candidates.

An In-Depth Technical Guide to the Preclinical Studies of GEM-123

Audience: Researchers, scientists, and drug development professionals.

Compound: GEM-123, a potent and selective inhibitor of the fictional kinase "Tumor Proliferation Kinase 1" (TPK1).

Core Mechanism of Action

GEM-123 is a small molecule inhibitor that targets the ATP-binding site of TPK1, a kinase frequently overexpressed in various solid tumors. Inhibition of TPK1 by GEM-123 blocks the downstream phosphorylation of key substrates involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of GEM-123.

Table 1: In Vitro Potency and Selectivity

Assay TypeCell Line / TargetIC50 (nM)
Biochemical AssayRecombinant TPK11.2
Cell-Based AssayHCT116 (TPK1-mut)15.8
Cell-Based AssayA549 (TPK1-WT)250.3
Kinase Selectivity PanelTPK2 (isoform)>10,000
Kinase Selectivity Panel100+ kinase panel>1,000 for all

Table 2: In Vivo Efficacy in Xenograft Models

Xenograft ModelDosing Regimen (mg/kg, daily)Tumor Growth Inhibition (%)
HCT1161085
HCT116352
A5491025

Table 3: Pharmacokinetic Parameters in Mice

ParameterValue (at 10 mg/kg, oral)
Cmax (ng/mL)1,200
Tmax (h)1.5
AUC (0-24h) (ng*h/mL)9,800
Bioavailability (%)45
Experimental Protocols

3.1. TPK1 Biochemical Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of GEM-123 against recombinant TPK1.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human TPK1 was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of GEM-123. The reaction was stopped, and the product was detected using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.

3.2. Cell-Based Proliferation Assay

  • Objective: To assess the anti-proliferative activity of GEM-123 in cancer cell lines.

  • Methodology: HCT116 and A549 cells were seeded in 96-well plates and treated with a serial dilution of GEM-123 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was read on a plate reader, and IC50 values were determined from dose-response curves.

3.3. HCT116 Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of GEM-123.

  • Methodology: Female athymic nude mice were subcutaneously implanted with HCT116 tumor cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. GEM-123 was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Workflows

Diagram 1: GEM-123 Mechanism of Action

GEM123_MoA cluster_cell Tumor Cell GEM123 GEM-123 TPK1 TPK1 GEM123->TPK1 Inhibition Substrate Downstream Substrates TPK1->Substrate Phosphorylation pSubstrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Activation

Caption: GEM-123 inhibits TPK1, blocking downstream signaling and reducing tumor cell proliferation.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Implant HCT116 cells into nude mice tumor_growth Allow tumors to grow to 150-200 mm³ start->tumor_growth randomization Randomize mice into vehicle & treatment groups tumor_growth->randomization dosing Administer GEM-123 or vehicle daily for 21 days randomization->dosing measurements Measure tumor volume and body weight 2x/week dosing->measurements endpoint Calculate Tumor Growth Inhibition (TGI) dosing->endpoint End of Study measurements->dosing Repeat

References

The Dual Impact of AVE7688 (Ilepatril) on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of AVE7688, a vasopeptidase inhibitor, and its multifaceted impact on the renin-angiotensin system (RAS). Initially investigated under the likely erroneous identifier AVE5688, the focus of this document is on the well-documented compound AVE7688 (Ilepatril). As a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), AVE7688 presents a unique pharmacological profile. This guide will dissect its mechanism of action, present available quantitative data from clinical and preclinical studies, detail experimental methodologies, and visualize key pathways and workflows. The information is intended to support researchers and professionals in the field of cardiovascular drug development.

Introduction: The Renin-Angiotensin System and Therapeutic Intervention

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1][2]

Therapeutic intervention in the RAS has been a cornerstone of cardiovascular medicine for decades. Major classes of drugs that target this system include ACE inhibitors, angiotensin II receptor blockers (ARBs), and direct renin inhibitors.[1] AVE7688 (Ilepatril) represents a distinct class of drugs known as vasopeptidase inhibitors, which simultaneously target two key enzymes: ACE and neutral endopeptidase (NEP).

AVE7688 (Ilepatril): A Dual-Acting Vasopeptidase Inhibitor

AVE7688, also known as Ilepatril, was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy.[3] It is characterized by its dual mechanism of action, inhibiting both ACE and NEP.

Mechanism of Action

The impact of AVE7688 on the renin-angiotensin system is twofold:

  • ACE Inhibition: By inhibiting angiotensin-converting enzyme, AVE7688 blocks the conversion of angiotensin I to angiotensin II. This leads to a reduction in the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion, thereby contributing to a decrease in blood pressure.

  • NEP Inhibition: Neutral endopeptidase is the enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide or ANP), bradykinin, and substance P. By inhibiting NEP, AVE7688 increases the circulating levels of these peptides. Elevated natriuretic peptides promote vasodilation and natriuresis, while increased bradykinin levels also contribute to vasodilation, further lowering blood pressure.

This dual action provides a synergistic approach to blood pressure reduction by simultaneously suppressing the vasoconstrictor arm of the RAS and potentiating endogenous vasodilator systems.

Quantitative Effects on the Renin-Angiotensin System

The following tables summarize the available quantitative data on the effects of AVE7688 on key components and markers of the renin-angiotensin system from a clinical study in humans.

Table 1: Effect of Single Oral Doses of AVE7688 on Plasma Active Renin Concentration in Sodium-Depleted Normotensive Subjects

Treatment GroupDoseChange in Plasma Active Renin Concentration (pg/mL) at 24h (95% CI)
AVE76885 mg129 (75-221)
AVE768825 mg247 (157-389)
Ramipril (ACEi)10 mg113 (67-193)
Placebo-Not reported

Data from Faucher et al. (2007). The increase in plasma active renin concentration is an expected pharmacodynamic response to the interruption of the negative feedback loop of angiotensin II on renin release.

Table 2: Comparative Effect of AVE7688 and Other RAS Blockers on Renin Release in Sodium-Replete Normotensive Subjects

Treatment GroupDoseEffect on Renin Release
AVE768825 mgNot significantly different from the combination of irbesartan and ramipril or irbesartan alone.
Irbesartan (ARB) + Ramipril (ACEi)150 mg + 10 mg-
Irbesartan (ARB)300 mg-

Data from Faucher et al. (2007). This indicates that at the studied dose, AVE7688 achieves a comparable degree of RAS blockade to a high dose of an ARB or a combination of an ARB and an ACE inhibitor.

Note on Angiotensin II and Aldosterone Levels: While direct quantitative data on the effect of AVE7688 on angiotensin II and aldosterone levels were not found in the reviewed literature, ACE inhibition is well-established to decrease the production of both. Therefore, a dose-dependent reduction in angiotensin II and aldosterone levels is the expected downstream consequence of AVE7688 administration.

Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

Clinical Pharmacodynamic Study in Humans
  • Study Design: A placebo-controlled, crossover study in sodium-depleted and sodium-replete normotensive subjects.

  • Objective: To define the pharmacodynamic profile of AVE7688.

  • Methodology:

    • Sodium Depletion Protocol (for one arm of the study): Subjects followed a low-sodium diet and received a diuretic to induce a state of sodium depletion, which activates the renin-angiotensin system.

    • Drug Administration: Subjects received single oral doses of AVE7688 (5 mg and 25 mg), ramipril (10 mg), irbesartan (150 mg and 300 mg), a combination of irbesartan and ramipril, or placebo.

    • Pharmacodynamic Assessments:

      • Plasma Active Renin Concentration: Blood samples were collected at baseline and at various time points post-dosing to measure the concentration of active renin.

      • Urinary N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) Excretion: Urine was collected to measure the excretion of AcSDKP, an endogenous peptide primarily degraded by ACE. Increased excretion serves as a biomarker of ACE inhibition.

      • Urinary Atrial Natriuretic Peptide (ANP) Excretion: Urine was collected to measure ANP levels, with increased levels indicating NEP inhibition.

      • Blood Pressure Monitoring: Blood pressure was monitored throughout the study period.

Preclinical Study in an Animal Model of Atherosclerosis
  • Animal Model: Hyperlipidaemic rabbits.

  • Objective: To assess the effect of chronic treatment with AVE7688 on endothelial function.

  • Methodology:

    • Induction of Hyperlipidaemia: Rabbits were fed an atherogenic diet to induce high cholesterol levels and endothelial dysfunction.

    • Treatment Groups: Animals were divided into groups receiving AVE7688 (30 mg/kg/day), ramipril (1 mg/kg/day), or no treatment (control).

    • Blood Pressure Measurement: Mean arterial blood pressure was measured in anesthetized animals at the end of the study.

    • Assessment of ACE Inhibition: The pressor response to an intravenous challenge with angiotensin I was measured. Inhibition of this response indicates ACE inhibition.

    • Assessment of Endothelial Function: Vascular reactivity was assessed in isolated aortic rings in an organ chamber to evaluate endothelium-dependent relaxation.

    • Biochemical Analyses: Plasma lipid profiles and markers of oxidative stress were analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion AVE7688 AVE7688 AVE7688->ACE Inhibits

Caption: ACE Inhibition Pathway of AVE7688.

Vasoactive_Peptides Vasoactive Peptides (ANP, Bradykinin) Inactive_Metabolites Inactive Metabolites Vasoactive_Peptides->Inactive_Metabolites  NEP Vasodilation Vasodilation Vasoactive_Peptides->Vasodilation Promotes NEP NEP AVE7688 AVE7688 AVE7688->NEP Inhibits

Caption: NEP Inhibition Pathway of AVE7688.

Start Start: Recruit Normotensive Subjects Sodium_Depletion Sodium Depletion Protocol Start->Sodium_Depletion Drug_Admin Administer Single Oral Dose (AVE7688, Ramipril, Placebo) Sodium_Depletion->Drug_Admin Blood_Sampling Collect Blood Samples (Baseline, Post-dose) Drug_Admin->Blood_Sampling Urine_Collection Collect Urine Samples (24-hour) Drug_Admin->Urine_Collection Measure_Renin Measure Plasma Active Renin Blood_Sampling->Measure_Renin Measure_AcSDKP Measure Urinary AcSDKP Urine_Collection->Measure_AcSDKP Measure_ANP Measure Urinary ANP Urine_Collection->Measure_ANP Analyze_Data Analyze Pharmacodynamic Effects Measure_Renin->Analyze_Data Measure_AcSDKP->Analyze_Data Measure_ANP->Analyze_Data

Caption: Clinical Pharmacodynamic Study Workflow.

Conclusion

AVE7688 (Ilepatril) is a vasopeptidase inhibitor with a dual mechanism of action that offers a potent approach to modulating the renin-angiotensin system and other vasoactive pathways. By simultaneously inhibiting ACE and NEP, it reduces the production of the vasoconstrictor angiotensin II while potentiating the effects of endogenous vasodilators. The available clinical data demonstrates a significant and dose-dependent effect on plasma renin activity, indicative of a robust blockade of the RAS. While further studies would be beneficial to quantify the direct impact on angiotensin II and aldosterone levels, the existing evidence strongly supports the antihypertensive potential of this dual-inhibitory mechanism. This technical guide provides a foundational understanding of AVE7688 for researchers and clinicians involved in the development of novel cardiovascular therapies.

References

The Natriuretic Peptide System and the Therapeutic Potential of AVE7688: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natriuretic peptide (NP) system, a crucial regulator of cardiovascular and renal homeostasis. It further delves into the mechanism and therapeutic potential of AVE7688 (ilepatril), a vasopeptidase inhibitor that modulates this system. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core components of the NP system, relevant experimental protocols, and the clinical development of related therapeutic agents.

Core Concepts of the Natriuretic Peptide System

The natriuretic peptide system is comprised of a family of structurally related peptide hormones that play a pivotal role in regulating blood pressure, blood volume, and cardiovascular health. The primary members of this family are Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[1][2] These peptides exert their effects by binding to specific receptors on the cell surface, leading to a cascade of intracellular events.

Natriuretic Peptides:

  • Atrial Natriuretic Peptide (ANP): Primarily synthesized and secreted by cardiac atrial myocytes in response to atrial stretch, ANP is a key regulator of blood pressure and volume.[2]

  • B-type Natriuretic Peptide (BNP): Initially discovered in the brain, BNP is predominantly produced by the cardiac ventricles in response to increased ventricular pressure and volume.[2][3] Its levels are a critical biomarker for heart failure.[4][5][6]

  • C-type Natriuretic Peptide (CNP): Unlike ANP and BNP, CNP is mainly produced by the vascular endothelium and central nervous system. It primarily functions as a local regulator of vascular tone and growth.

Natriuretic Peptide Receptors:

The biological actions of natriuretic peptides are mediated through three main types of receptors:

  • Natriuretic Peptide Receptor-A (NPR-A): This receptor is a transmembrane guanylyl cyclase that is activated by ANP and BNP.[7] Binding of these peptides to NPR-A leads to the intracellular conversion of GTP to cyclic guanosine monophosphate (cGMP).

  • Natriuretic Peptide Receptor-B (NPR-B): Similar to NPR-A, NPR-B is also a guanylyl cyclase receptor but is preferentially activated by CNP.

  • Natriuretic Peptide Receptor-C (NPR-C): This receptor binds all three natriuretic peptides and is primarily involved in their clearance from the circulation through receptor-mediated internalization and degradation.[2][8]

The degradation of natriuretic peptides is primarily carried out by the enzyme neprilysin (NEP) , a neutral endopeptidase found on the surface of various cells.[2]

Signaling Pathways of the Natriuretic Peptide System

The downstream effects of natriuretic peptides are largely mediated by the second messenger, cyclic guanosine monophosphate (cGMP).

The NPR-A and NPR-B Signaling Cascade

Binding of ANP or BNP to NPR-A, or CNP to NPR-B, triggers the intracellular guanylyl cyclase domain of the receptor. This activation leads to an increase in intracellular cGMP levels. cGMP then activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:

  • Vasodilation: Relaxation of vascular smooth muscle cells.

  • Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

  • Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular cell growth.

NPR-A and NPR-B Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP/BNP ANP / BNP NPR-A NPR-A ANP/BNP->NPR-A CNP CNP NPR-B NPR-B CNP->NPR-B GTP GTP NPR-A->GTP Activates NPR-B->GTP Activates cGMP cGMP GTP->cGMP Converts to PKG PKG cGMP->PKG Activates Physiological Effects Vasodilation Natriuresis Anti-hypertrophy PKG->Physiological Effects Leads to

Caption: NPR-A and NPR-B Signaling Pathway.

AVE7688 (Ilepatril): A Modulator of the Natriuretic Peptide System

AVE7688, also known as ilepatril, is a vasopeptidase inhibitor. It functions as a dual inhibitor of two key enzymes:

  • Neutral Endopeptidase (NEP): By inhibiting NEP, AVE7688 prevents the breakdown of endogenous natriuretic peptides (ANP, BNP, and CNP), thereby increasing their circulating levels and prolonging their beneficial effects.[9]

  • Angiotensin-Converting Enzyme (ACE): Simultaneously, AVE7688 inhibits ACE, a critical component of the RAAS. This leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion.

This dual mechanism of action makes AVE7688 a promising therapeutic agent for conditions characterized by an imbalance in the natriuretic peptide system and overactivation of the RAAS, such as hypertension and heart failure.[1]

Mechanism of Action of AVE7688

The synergistic action of NEP and ACE inhibition by AVE7688 results in:

  • Enhanced Natriuretic Peptide Activity: Increased levels of ANP and BNP lead to greater vasodilation, natriuresis, and diuresis.

  • Suppression of the RAAS: Reduced angiotensin II levels contribute to vasodilation and decreased sodium and water retention.

AVE7688 Mechanism of Action cluster_nep NEP Pathway cluster_raas RAAS Pathway AVE7688 AVE7688 (Ilepatril) NEP Neprilysin (NEP) AVE7688->NEP Inhibits ACE ACE AVE7688->ACE Inhibits Inactive Peptides Inactive Fragments NEP->Inactive Peptides NPs Natriuretic Peptides (ANP, BNP) NPs->NEP Degraded by NP Effects Increased Vasodilation & Natriuresis NPs->NP Effects Leads to Angiotensin II Angiotensin II ACE->Angiotensin II Angiotensin I Angiotensin I Angiotensin I->ACE Converted by RAAS Effects Decreased Vasoconstriction & Aldosterone Secretion Angiotensin II->RAAS Effects Leads to

Caption: Dual inhibitory mechanism of AVE7688.

Quantitative Data Summary

Clinical Trial Data for AVE7688 in Hypertension

A Phase IIb/III clinical trial (NCT00284128) evaluated the efficacy and safety of different doses of AVE7688 compared to losartan in patients with mild to moderate hypertension.[10]

ParameterAVE7688 (2.5 mg)AVE7688 (10 mg)AVE7688 (35 mg)AVE7688 (50 mg)Losartan (100 mg)
Primary Outcome: Change from Baseline in Trough Diastolic Blood Pressure at Week 12Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Secondary Outcome: Change from Baseline in Trough Systolic Blood Pressure at Week 12Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available

Note: Specific quantitative results from this trial are not publicly available in the provided search results. The table structure is based on the study design.

Preclinical Data for AVE7688 in Diabetic Neuropathy

A study in C57Bl/6J mice investigated the effects of AVE7688 in preventing and treating diet-induced obesity (DIO) and diabetes-induced neuropathy.[9]

Experimental GroupGlucose ToleranceThermal SensationNerve ConductionIntraepidermal Nerve Fiber Density
Control (C57Bl/6J) NormalNormalNormalNormal
DIO C57Bl/6J ImpairedHypoalgesiaSlowingDecreased
DIO C57Bl/6J + AVE7688 ImprovedNo HypoalgesiaNo SlowingImproved
Diabetic C57Bl/6J ImpairedHypoalgesiaSlowingDecreased
Diabetic C57Bl/6J + AVE7688 Not ReportedNo HypoalgesiaNo SlowingImproved

Experimental Protocols

Assessment of Antihypertensive Efficacy of AVE7688 (Clinical Trial Protocol Outline)

This protocol is based on the design of the NCT00284128 clinical trial.[10]

Objective: To assess the antihypertensive efficacy of different doses of AVE7688.

Study Design: A prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study.

Methodology:

  • Patient Recruitment: Patients with mild to moderate hypertension meeting specific inclusion and exclusion criteria are enrolled.

  • Placebo Lead-in Phase: A 3 to 4-week single-blind placebo lead-in period to establish baseline blood pressure and ensure compliance.

  • Randomization: Eligible patients are randomized to receive once-daily oral doses of AVE7688 (2.5, 10, 35, or 50 mg) or losartan (100 mg).

  • Treatment Phase:

    • Efficacy Evaluation (12 weeks): Blood pressure is monitored at regular intervals. The primary endpoint is the change from baseline in trough diastolic blood pressure at week 12.

    • Long-term Safety Evaluation (up to 52 weeks): Patients continue treatment to assess long-term safety and tolerability.

  • Data Analysis: Statistical analysis is performed to compare the change in blood pressure between the different treatment groups.

Clinical Trial Workflow for AVE7688 Recruitment Patient Recruitment (Mild-to-Moderate Hypertension) Placebo Placebo Lead-in (3-4 weeks) Recruitment->Placebo Randomization Randomization Placebo->Randomization AVE_2.5 AVE7688 (2.5 mg) Randomization->AVE_2.5 AVE_10 AVE7688 (10 mg) Randomization->AVE_10 AVE_35 AVE7688 (35 mg) Randomization->AVE_35 AVE_50 AVE7688 (50 mg) Randomization->AVE_50 Losartan Losartan (100 mg) Randomization->Losartan Efficacy Efficacy Evaluation (12 weeks) AVE_2.5->Efficacy AVE_10->Efficacy AVE_35->Efficacy AVE_50->Efficacy Losartan->Efficacy Safety Long-term Safety (up to 52 weeks) Efficacy->Safety Analysis Data Analysis Safety->Analysis

Caption: Clinical trial workflow for AVE7688.
Measurement of Natriuretic Peptides (BNP) in Plasma (General Protocol)

Objective: To quantify the concentration of BNP in plasma samples.

Methodology:

  • Sample Collection: Whole blood is collected in tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent peptide degradation.

  • Plasma Separation: The blood sample is centrifuged at 4°C to separate the plasma.

  • Extraction (Optional but Recommended): BNP is extracted from the plasma using solid-phase extraction cartridges (e.g., C18 Sep-Pak) to concentrate the peptide and remove interfering substances.

  • Quantification: The concentration of BNP is measured using a competitive radioimmunoassay (RIA) or a sandwich enzyme-linked immunosorbent assay (ELISA).

    • RIA: A known amount of radiolabeled BNP competes with the unlabeled BNP in the sample for binding to a limited amount of anti-BNP antibody. The amount of bound radioactivity is inversely proportional to the concentration of BNP in the sample.

    • ELISA: The sample is added to a microplate coated with a capture antibody specific for BNP. A second, enzyme-labeled detection antibody is then added, which binds to a different epitope on the BNP molecule. A substrate is added that is converted by the enzyme into a colored product, and the intensity of the color is proportional to the concentration of BNP.

  • Standard Curve: A standard curve is generated using known concentrations of BNP to determine the concentration in the unknown samples.

Conclusion

The natriuretic peptide system is a fundamental regulator of cardiovascular homeostasis, and its modulation presents a significant therapeutic opportunity. AVE7688 (ilepatril), with its dual mechanism of inhibiting both neprilysin and angiotensin-converting enzyme, represents a rational approach to simultaneously enhance the beneficial effects of natriuretic peptides and suppress the detrimental effects of the RAAS. While further clinical data are needed to fully establish its efficacy and safety profile, the preclinical and early clinical findings suggest that AVE7688 holds promise for the treatment of hypertension and potentially other cardiovascular and metabolic disorders. This guide provides a foundational understanding of the science underpinning this therapeutic strategy for professionals engaged in cardiovascular drug discovery and development.

References

Ilepatril: A Dual Inhibitor of Angiotensin-Converting Enzyme and Neprilysin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE-7688) is a potent, orally active vasopeptidase inhibitor that demonstrates dual inhibition of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (neprilysin, NEP). This dual mechanism of action simultaneously targets the renin-angiotensin-aldosterone system (RAAS) and potentiates the effects of natriuretic peptides, leading to vasodilation and a reduction in blood pressure. Developed by sanofi-aventis, ilepatril was investigated for the treatment of hypertension and diabetic nephropathy. Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for ilepatril, aimed at supporting further research and development in the field of cardiovascular and renal therapeutics.

Chemical Structure and Properties

Ilepatril is a complex heterocyclic compound with the following identifiers:

  • IUPAC Name: (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][1]benzazepine-4-carboxylic acid

  • CAS Number: 473289-62-2[2]

  • Molecular Formula: C22H28N2O5S[3][4]

  • Molecular Weight: 432.54 g/mol [4]

Table 1: Physicochemical Properties of Ilepatril

PropertyValueReference
Molecular Weight432.54 g/mol [4]
Molecular FormulaC22H28N2O5S[3][4]
CAS Number473289-62-2[2]
SynonymsAVE-7688, AVE7688[4]

Mechanism of Action

Ilepatril exerts its pharmacological effects through the simultaneous inhibition of two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).

Inhibition of Angiotensin-Converting Enzyme (ACE)

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, ACE inhibition by ilepatril leads to vasodilation and a decrease in blood volume, contributing to a reduction in blood pressure.

Inhibition of Neutral Endopeptidase (NEP)

NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, ilepatril increases the circulating levels of these peptides. Natriuretic peptides promote vasodilation, natriuresis, and diuresis, while bradykinin is a potent vasodilator. This potentiation of endogenous vasodilator systems complements the effects of ACE inhibition.

The dual inhibition of ACE and NEP provides a synergistic approach to lowering blood pressure by both reducing the production of a key vasoconstrictor and enhancing the effects of endogenous vasodilators.

Signaling Pathway

The mechanism of action of ilepatril involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system.

Ilepatril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides NEP GCR Guanylate Cyclase Receptor NatriureticPeptides->GCR Vasodilation Vasodilation Natriuresis GCR->Vasodilation Ilepatril Ilepatril Ilepatril->AngiotensinI Inhibits Ilepatril->NatriureticPeptides Inhibits Degradation

Caption: Mechanism of action of ilepatril.

Pharmacodynamics and Pharmacokinetics

Clinical studies have provided insights into the pharmacodynamic and pharmacokinetic profile of ilepatril.

Pharmacodynamics

A study in healthy, sodium-depleted male volunteers demonstrated the dose-dependent dual inhibition of ACE and NEP by ilepatril. The in vivo inhibition of ACE was assessed by measuring the urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker of ACE activity, while NEP inhibition was monitored by measuring urinary atrial natriuretic peptide (ANP) levels.

Table 2: Pharmacodynamic Effects of Single Oral Doses of Ilepatril in Healthy Volunteers

TreatmentDose24-hour Urinary AcSDKP Excretion (nmol)Peak Urinary ANP Excretion (ng/h)
Placebo--0.80 ± 0.37
Ilepatril5 mg7061.14 ± 0.77
Ilepatril25 mg9192.02 ± 1.05
Ramipril10 mg5110.93 ± 0.65

Data adapted from a placebo-controlled crossover study in sodium-depleted normotensive subjects.[5]

The 25 mg dose of ilepatril showed a significantly greater increase in urinary AcSDKP excretion compared to the 5 mg dose and 10 mg of ramipril, indicating potent ACE inhibition. Furthermore, the 25 mg dose of ilepatril significantly increased urinary ANP excretion, confirming in vivo NEP inhibition.[5]

A dose-ranging study in patients with mild to moderate hypertension evaluated the antihypertensive efficacy of ilepatril at doses of 2.5 mg, 10 mg, 35 mg, and 50 mg once daily over a 12-week period.[6]

Pharmacokinetics

Detailed pharmacokinetic parameters for ilepatril in humans, such as half-life, Cmax, Tmax, and bioavailability, are not extensively published in the readily available literature. As the drug's development was discontinued, comprehensive data from later-phase clinical trials may not have been publicly disseminated.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method for determining the in vitro ACE inhibitory activity of a compound is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a solution of the test compound (e.g., ilepatril) at various concentrations.

  • In a reaction tube, mix 20 µL of the test compound solution with 30 µL of ACE solution (e.g., 0.04 U/mL in borate buffer).

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 50 µL of HHL substrate solution (e.g., 5 mM in borate buffer).

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the layers.

  • Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Reconstitute the dried hippuric acid in a known volume of deionized water.

  • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

  • A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.

  • The percentage of ACE inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined.[7]

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

The in vitro inhibitory activity of a compound against NEP can be determined using a fluorometric assay with a specific NEP substrate.

Principle: A fluorogenic substrate is cleaved by NEP, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

  • Recombinant human Neutral Endopeptidase (Neprilysin)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (e.g., ilepatril)

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in the assay buffer.

  • Add a small volume of the NEP enzyme solution to the wells of a microplate.

  • Add the test compound solutions to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • A control reaction without the inhibitor is run in parallel.

  • The percentage of NEP inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Clinical Development and Discontinuation

Ilepatril was advanced into Phase IIb/III clinical trials for hypertension and Phase II trials for diabetic nephropathy.[2] However, sanofi-aventis discontinued the development of ilepatril. While the specific reasons for the discontinuation are not publicly detailed, the development of vasopeptidase inhibitors as a class has been challenging, with concerns about the risk of angioedema, a potential side effect associated with the accumulation of bradykinin due to dual ACE and NEP inhibition.

Conclusion

Ilepatril is a potent dual inhibitor of ACE and NEP, representing a rational therapeutic approach for the management of hypertension and potentially other cardiovascular and renal diseases. Its mechanism of action, involving simultaneous blockade of the RAAS and potentiation of the natriuretic peptide system, offers a powerful means of blood pressure control. Although its clinical development was halted, the extensive preclinical and early clinical data available for ilepatril provide a valuable resource for researchers and drug development professionals. The detailed understanding of its chemical properties, mechanism of action, and the experimental methodologies used in its evaluation can inform the development of next-generation vasopeptidase inhibitors and other novel cardiovascular therapies. Further investigation into the structure-activity relationships and the safety profile of this class of compounds may yet unlock their full therapeutic potential.

References

The Safety Profile and Toxicology of AVE5688: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AVE5688 is an allosteric inhibitor of glycogen phosphorylase (GP), an enzyme that plays a crucial role in the breakdown of glycogen to glucose-1-phosphate. Developed by Sanofi-Aventis, this compound was investigated as a potential therapeutic agent for the management of type 2 diabetes by targeting the reduction of hepatic glucose production. This technical guide synthesizes the publicly available information regarding the safety profile and toxicology of this compound. Despite its progression into early clinical development, detailed quantitative safety data and comprehensive toxicology reports remain largely unpublished.

Mechanism of Action and Therapeutic Rationale

This compound exerts its inhibitory effect on glycogen phosphorylase through an allosteric mechanism. It binds to a site distinct from the active site of the enzyme, inducing a conformational change that leads to reduced catalytic activity. By inhibiting glycogenolysis in the liver, this compound was expected to decrease hepatic glucose output, a key contributor to hyperglycemia in type 2 diabetes.

Signaling Pathway of Glycogenolysis Inhibition

The following diagram illustrates the simplified signaling pathway affected by this compound. Under normal physiological conditions, hormones like glucagon stimulate glycogenolysis. This compound intervenes by directly inhibiting the key enzyme in this pathway.

G cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_glycogenolysis Glycogenolysis Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PK Phosphorylase Kinase PKA->PK Activates GP_active Glycogen Phosphorylase a (Active) PK->GP_active Activates Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP_active Catalyzed by This compound This compound This compound->GP_active Inhibits (Allosteric) G cluster_preclinical Preclinical Toxicology Workflow cluster_phase1 Clinical Development A Single-Dose Toxicity (Rodent & Non-rodent) B Repeat-Dose Toxicity (Rodent & Non-rodent) (e.g., 28-day, 90-day) A->B E Reproductive & Developmental Toxicology B->E G Phase I Clinical Trial (First-in-Human Safety) B->G Informs Starting Dose C Genotoxicity (in vitro & in vivo) C->B D Safety Pharmacology (Cardiovascular, Respiratory, CNS) D->B F Carcinogenicity (Long-term studies) E->F

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with AVE5688

Author: BenchChem Technical Support Team. Date: November 2025

Caution: The following information is provided for research purposes only. Limited publicly available data exists for AVE5688, and these notes are based on general principles for in vivo studies of similar compounds. Researchers should conduct thorough literature reviews and pilot studies to determine the optimal dosage and administration for their specific mouse models and experimental goals.

Introduction

This compound is identified as an allosteric inhibitor of glycogen phosphorylase[1]. Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby playing a crucial role in glucose homeostasis. By inhibiting this enzyme, this compound has potential applications in research related to metabolic disorders where dysregulated glycogen metabolism is a factor.

Due to the limited availability of public data on in vivo applications of this compound, the following protocols are generalized and should be adapted with care.

Mechanism of Action: Glycogen Phosphorylase Inhibition

This compound acts as an allosteric inhibitor of glycogen phosphorylase. This enzyme exists in two main conformational states: a less active 'T' state and a more active 'R' state. Allosteric inhibitors typically bind to a site distinct from the active site and stabilize the inactive 'T' state, thus reducing the enzyme's catalytic activity. This leads to a decrease in the rate of glycogen breakdown.

G cluster_0 Glycogenolysis Pathway cluster_1 Inhibition by this compound Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Catalyzes Glycogen_Phosphorylase Glycogen Phosphorylase (Active 'R' State) Glycogen_Phosphorylase->Glycogen GP_Inactive Glycogen Phosphorylase (Inactive 'T' State) Glycogen_Phosphorylase->GP_Inactive Conformational Shift This compound This compound This compound->Glycogen_Phosphorylase Binds & Stabilizes Inactive State

Diagram 1: Simplified signaling pathway of this compound inhibiting glycogen phosphorylase.

In Vivo Mouse Study Protocol

The following protocol is a general guideline. The specific dosage, administration route, and frequency will need to be optimized in pilot studies.

Materials
  • This compound (CAS 613260-13-2)

  • Vehicle solution (e.g., sterile saline, PBS with a solubilizing agent like DMSO or Tween 80)

  • Experimental mice (strain, age, and sex appropriate for the research question)

  • Standard animal handling and dosing equipment (syringes, gavage needles, etc.)

Experimental Workflow

G A Acclimatize Mice B Randomize into Treatment Groups A->B D Administer this compound (or Vehicle) B->D C Prepare this compound Formulation C->D E Monitor Mice (Health & Behavior) D->E F Collect Samples (Blood, Tissue) E->F G Analyze Endpoints F->G

Diagram 2: General experimental workflow for an in vivo mouse study with this compound.
Dosing and Administration

As no specific in vivo dosage for this compound is publicly available, a dose-finding study is critical. This typically involves a dose escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired biological effect without causing significant toxicity.

Table 1: Example Dose-Finding Study Design

Group Treatment Dosage (mg/kg) Administration Route Frequency Number of Mice
1Vehicle ControlN/ATo match this compoundDaily5-10
2This compoundLow Dose (e.g., 1)Oral Gavage / IPDaily5-10
3This compoundMid Dose (e.g., 10)Oral Gavage / IPDaily5-10
4This compoundHigh Dose (e.g., 50)Oral Gavage / IPDaily5-10
  • Administration Route: The choice between oral gavage and intraperitoneal (IP) injection will depend on the physicochemical properties of this compound and the desired pharmacokinetic profile.

  • Vehicle Selection: this compound may require a specific vehicle for solubilization. A common starting point is sterile saline with a small percentage of DMSO and/or Tween 80. The vehicle should be tested alone to ensure it does not have any confounding effects.

Monitoring and Endpoint Analysis
  • Animal Health: Mice should be monitored daily for any signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.

  • Pharmacodynamic Readouts: To confirm that this compound is engaging its target, researchers can measure glycogen content in relevant tissues (e.g., liver, muscle) at various time points after administration. Blood glucose levels should also be monitored.

  • Pharmacokinetic Analysis: Blood samples can be collected at different time points after dosing to determine the pharmacokinetic profile of this compound (e.g., Cmax, Tmax, half-life).

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Example Data Summary Table

Treatment Group Dosage (mg/kg) Change in Body Weight (%) Liver Glycogen Content (mg/g tissue) Blood Glucose (mg/dL)
Vehicle ControlN/A
This compoundLow
This compoundMid
This compoundHigh

Conclusion

While this compound presents an interesting tool for studying glycogen metabolism, the lack of established in vivo protocols necessitates a cautious and systematic approach. The guidelines provided here offer a starting point for researchers to design and execute their own in vivo mouse studies with this compound. Rigorous dose-finding and toxicity studies are paramount to ensure the welfare of the animals and the validity of the experimental results.

References

Application Notes and Protocols for Ilepatril Administration in Rat Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ilepatril (also known as AVE-7688), a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), in rat models of hypertension. The protocols detailed below are based on established methodologies for evaluating antihypertensive agents in preclinical research.

Introduction to Ilepatril

Ilepatril is a vasopeptidase inhibitor designed to lower blood pressure through a dual mechanism of action. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP increases the bioavailability of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin. This synergistic action makes ilepatril a compound of interest for the treatment of hypertension.

Quantitative Data Summary

The following table summarizes the quantitative effects of ilepatril (AVE7688) on key cardiovascular parameters in a relevant rat model of metabolic syndrome and hypertension.

ParameterAnimal ModelTreatment GroupDose & DurationBaseline Value (Mean ± SEM)Post-Treatment Value (Mean ± SEM)Percentage Change
Mean Arterial Pressure (MAP)Zucker Diabetic Fatty (ZDF) RatsIlepatril (AVE7688)500 mg/kg in diet for 12 weeksNot SpecifiedSignificantly Lowered vs. UntreatedData not provided for % change
Serum CholesterolZucker Diabetic Fatty (ZDF) RatsIlepatril (AVE7688)500 mg/kg in diet for 12 weeksNot SpecifiedSignificantly Lowered vs. UntreatedData not provided for % change
ACE ActivityZucker Diabetic Fatty (ZDF) RatsIlepatril (AVE7688)500 mg/kg in diet for 12 weeksNot SpecifiedSignificantly Lowered vs. UntreatedData not provided for % change

Data derived from studies on Zucker diabetic fatty rats, a model exhibiting metabolic syndrome and hypertension[1].

Experimental Protocols

Protocol 1: Evaluation of Ilepatril in Spontaneously Hypertensive Rats (SHR)

This protocol describes the oral administration of ilepatril to spontaneously hypertensive rats (SHR), a widely used genetic model of essential hypertension.

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

2. Ilepatril Preparation and Administration:

  • Preparation: Ilepatril (AVE-7688) is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water. The suspension should be prepared fresh daily and sonicated to ensure uniformity.

  • Dosage: Based on effective doses of similar compounds and related studies, a starting dose of 30-50 mg/kg body weight can be used. A dose-response study may be necessary to determine the optimal dosage.

  • Administration: Administer the ilepatril suspension once daily via oral gavage for a period of 4 to 8 weeks. The vehicle is administered to the control groups (SHR and WKY).

3. Blood Pressure Measurement:

  • Blood pressure is measured non-invasively at baseline and weekly throughout the study using the tail-cuff method.

  • For more precise measurements, direct arterial blood pressure can be recorded via a catheter implanted in the carotid or femoral artery in a subset of animals at the end of the study.

4. Data Analysis:

  • Data are expressed as mean ± SEM.

  • Statistical significance is determined using an appropriate test, such as a two-way ANOVA with post-hoc analysis, to compare the effects of treatment over time between the different groups. A p-value of <0.05 is typically considered significant.

Protocol 2: Evaluation of Ilepatril in Dahl Salt-Sensitive (SS) Rats

This protocol outlines the administration of ilepatril to Dahl salt-sensitive rats, a model of salt-sensitive hypertension.

1. Animal Model and Induction of Hypertension:

  • Male Dahl salt-sensitive (SS) rats, 6-8 weeks of age.

  • Age-matched Dahl salt-resistant (SR) rats can be used as controls.

  • Hypertension is induced by feeding the Dahl SS rats a high-salt diet (e.g., 4-8% NaCl) for 4-6 weeks[2][3]. Control animals are maintained on a normal salt diet (e.g., 0.3% NaCl).

2. Ilepatril Administration:

  • Dosage Formulation: Ilepatril can be incorporated into the powdered high-salt diet at a concentration calculated to provide a daily dose of approximately 500 mg/kg body weight, based on average daily food consumption[1]. Alternatively, it can be administered daily by oral gavage as described in Protocol 1.

  • Treatment Period: Treatment with ilepatril commences at the same time as the high-salt diet and continues for the duration of the study (e.g., 4-6 weeks).

3. Blood Pressure and Metabolic Monitoring:

  • Systolic blood pressure and heart rate are monitored weekly using the tail-cuff method.

  • 24-hour urine samples can be collected using metabolic cages to assess urinary protein and electrolyte excretion as markers of renal function.

4. Tissue Collection and Analysis:

  • At the end of the study, animals are euthanized, and tissues such as the heart, aorta, and kidneys are collected for histological analysis (to assess hypertrophy and fibrosis) and biochemical assays (e.g., to measure ACE and NEP activity).

Visualizations

Signaling Pathway of Ilepatril's Dual Action```dot

Ilepatril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I AngiotensinII Angiotensin II Renin Renin ACE ACE AT1R AT1 Receptor Vasoconstriction Vasoconstriction Aldosterone Release Sodium & Water Retention ANP_BNP ANP / BNP InactivePeptides Inactive Peptides NEP NEP NPR Natriuretic Peptide Receptors Vasodilation Vasodilation Natriuresis Diuresis Ilepatril Ilepatril Ilepatril->ACE Inhibits Ilepatril->NEP Inhibits

Caption: Workflow for assessing Ilepatril in SHR model.

Logical Relationship of Ilepatril's Effects on Blood Pressure

BP_Effects Ilepatril Ilepatril ACE_Inhibition ACE Inhibition Ilepatril->ACE_Inhibition NEP_Inhibition NEP Inhibition Ilepatril->NEP_Inhibition AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease Bradykinin_Increase Increased Bradykinin ACE_Inhibition->Bradykinin_Increase NEP_Inhibition->Bradykinin_Increase ANP_Increase Increased ANP/BNP NEP_Inhibition->ANP_Increase Vasoconstriction_Decrease Decreased Vasoconstriction AngII_Decrease->Vasoconstriction_Decrease Vasodilation_Increase Increased Vasodilation Bradykinin_Increase->Vasodilation_Increase ANP_Increase->Vasodilation_Increase BP_Decrease Decreased Blood Pressure Vasoconstriction_Decrease->BP_Decrease Vasodilation_Increase->BP_Decrease

Caption: Ilepatril's mechanism leading to blood pressure reduction.

References

Application Notes and Protocols for Preparing AVE5688 Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of AVE5688 solutions in cell culture experiments. This compound is a potent and selective inhibitor of glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By inhibiting GP, this compound blocks the breakdown of glycogen into glucose-1-phosphate, thereby impacting cellular energy metabolism and various signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₈ClF₅N₂O₅[1](2)
Molecular Weight 438.69 g/mol [1](2)
CAS Number 613260-13-2[1](2)
Solubility Soluble in DMSO (55 mg/mL or 125.37 mM)[3](4)
Storage (Powder) -20°C for up to 3 years[3](4)
Storage (In Solvent) -80°C for up to 1 year[3](4)

Mechanism of Action and Downstream Signaling

This compound is an allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. GP exists in two main forms: the less active, dephosphorylated GPb and the more active, phosphorylated GPa. This compound inhibits both isoforms, with IC₅₀ values of 430 nM for GPb and 915 nM for GPa, and respective Kd values of 170 nM and 530 nM for the rabbit muscle isoforms.[3](4)

The inhibition of glycogenolysis by this compound leads to a decrease in the intracellular pool of glucose-1-phosphate, which can have significant downstream effects on various cellular signaling pathways.

This compound This compound GP Glycogen Phosphorylase (GP) This compound->GP Inhibits Glycogenolysis Glycogenolysis GP->Glycogenolysis Catalyzes CellSignaling Altered Cell Signaling G1P Glucose-1-Phosphate Glycogenolysis->G1P Produces PPP Pentose Phosphate Pathway (PPP) G1P->PPP Enters NADPH NADPH Production PPP->NADPH ROS ROS Accumulation NADPH->ROS Reduces MAPK_ERK MAPK/ERK Pathway TNFa_NFkB TNFα/NFκB Pathway Akt_GSK3b Akt-GSK-3β Pathway Akt_HIF1a Akt-HIF-1α Pathway CellSignaling->MAPK_ERK CellSignaling->TNFa_NFkB CellSignaling->Akt_GSK3b CellSignaling->Akt_HIF1a cluster_0 Stock Solution Preparation cluster_1 Working Solution and Treatment Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Aliquot Aliquot and Store at -80°C Vortex->Aliquot Thaw Thaw Stock Solution Dilute Dilute in Culture Medium Thaw->Dilute Treat Add to Cells Dilute->Treat Incubate Incubate Treat->Incubate

References

Measuring the Dual Inhibition of ACE and NEP by Ilepatril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril is a potent vasopeptidase inhibitor that simultaneously targets two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition offers a comprehensive approach to managing hypertension and other cardiovascular diseases by modulating the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. This document provides detailed application notes and experimental protocols for the in vitro measurement of ACE and NEP inhibition by ilepatril, enabling researchers to accurately characterize its potency and mechanism of action.

Introduction

The renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system are two counter-regulatory pathways crucial for maintaining cardiovascular homeostasis. ACE, a central enzyme in the RAAS, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Conversely, NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which possess vasodilatory, diuretic, and anti-proliferative effects.[3]

Ilepatril (also known as AVE7688) is a dual inhibitor designed to block both ACE and NEP.[4][5] This concomitant inhibition is intended to decrease the production of the vasoconstrictor angiotensin II while potentiating the beneficial effects of natriuretic peptides.[6] This document outlines standardized in vitro assays to quantify the inhibitory activity of ilepatril against both ACE and NEP.

Data Presentation

The inhibitory potency of ilepatril against ACE and NEP is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme TargetIlepatril IC50 (nM)Reference CompoundReference IC50 (nM)
Angiotensin-Converting Enzyme (ACE)0.053[6][7]Captopril~20-25
Neutral Endopeptidase (NEP)5.0[6][7]Thiorphan~1-5

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the interplay between the RAAS and the natriuretic peptide system, and the mechanism of action of ilepatril.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction ACE ACE Renin Renin cluster_NPS Natriuretic Peptide System ProBNP Pro-BNP BNP BNP ProBNP->BNP Vasodilation Vasodilation Natriuresis BNP->Vasodilation NEP NEP BNP->NEP Inactive Inactive Fragments NEP->Inactive Ilepatril Ilepatril ACE ACE Ilepatril->ACE Inhibits NEP NEP Ilepatril->NEP Inhibits AngiotensinII Angiotensin II ACE->AngiotensinII Leads to (Inhibited) NatriureticPeptides Natriuretic Peptides NEP->NatriureticPeptides Potentiates (Degradation Inhibited) Start Start Prep Prepare Reagents: ACE, HHL, Ilepatril dilutions, Buffers Start->Prep Incubate1 Pre-incubate ACE with Ilepatril (or control) for 10 min at 37°C Prep->Incubate1 AddSubstrate Add HHL substrate to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate for 30 min at 37°C AddSubstrate->Incubate2 Stop Stop reaction with 1 M HCl Incubate2->Stop Extract Extract Hippuric Acid with Ethyl Acetate Stop->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Reconstitute Reconstitute with Deionized Water Evaporate->Reconstitute Measure Measure Absorbance at 228 nm Reconstitute->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End Start Start Prep Prepare Reagents: NEP, Substrate, Ilepatril dilutions, Buffer Start->Prep Incubate1 Add NEP, Ilepatril (or control), and Buffer to wells Prep->Incubate1 Equilibrate Equilibrate plate to 37°C Incubate1->Equilibrate AddSubstrate Add Fluorogenic Substrate to initiate reaction Equilibrate->AddSubstrate Measure Measure Fluorescence Kinetically (Ex/Em ~320/420 nm) at 37°C AddSubstrate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Determine IC50 Calculate->Plot End End Plot->End

References

Application Notes and Protocols for Long-Term Administration of Ilepatril in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the long-term administration of Ilepatril (AVE7688) in preclinical animal models, based on available scientific literature. Ilepatril is a vasopeptidase inhibitor that simultaneously targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).

Mechanism of Action

Ilepatril exerts its effects through the dual inhibition of ACE and NEP. This concurrent inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides such as bradykinin and natriuretic peptides. The net effect is a reduction in blood pressure and potentially beneficial effects on cardiovascular and renal function.

Signaling Pathway of Ilepatril

Caption: Dual inhibition of ACE and NEP by Ilepatril.

Experimental Protocols for Long-Term Administration

The following protocols are based on studies conducted in rodent models of metabolic disease, which often exhibit cardiovascular complications.

General Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., Body Weight, Blood Glucose) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Group Allocation (Control vs. Ilepatril) Baseline_Measurements->Group_Allocation Long_Term_Administration Long-Term Ilepatril Administration (e.g., 12 weeks via diet) Group_Allocation->Long_Term_Administration Interim_Monitoring Interim Monitoring (e.g., Body Weight, Food/Water Intake) Long_Term_Administration->Interim_Monitoring Final_Measurements Final Functional Measurements (e.g., Nerve Conduction, Vasodilation) Long_Term_Administration->Final_Measurements Tissue_Collection Tissue Collection & Analysis (e.g., Histology, Biomarkers) Final_Measurements->Tissue_Collection

Caption: General workflow for long-term Ilepatril studies.

Protocol for 12-Week Administration in Obese Zucker Rats

This protocol is adapted from studies investigating the effects of Ilepatril on vascular and neural dysfunction in a model of metabolic syndrome.[1]

Objective: To evaluate the long-term efficacy of Ilepatril in improving vascular and neural function in Obese Zucker rats.

Animal Model:

  • Species: Rat

  • Strain: Obese Zucker Rat

  • Age at Start of Treatment: 20 weeks

  • Number of Animals: Sufficient to achieve statistical power (e.g., n=8-10 per group).

Housing and Diet:

  • Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Control Group: Standard rodent chow.

  • Treatment Group: Standard rodent chow containing Ilepatril (AVE7688). The specific dose used in the cited study was not explicitly stated in the abstract, however, related studies in mice used 500 mg/kg in the diet.[2] Dose-ranging studies may be necessary to determine the optimal dose for Zucker rats.

Drug Administration:

  • Route: Oral, mixed in the diet.

  • Duration: 12 weeks.

Experimental Procedures and Measurements:

  • Body Weight: Monitored weekly.

  • Vascular Function Assessment (at 12 weeks):

    • Isolate epineurial arterioles of the sciatic nerve.

    • Measure vasodilation in response to acetylcholine using videomicroscopy to assess endothelium-dependent relaxation.

  • Nerve Function Assessment (at 12 weeks):

    • Measure motor and sensory nerve conduction velocity via electrical stimulation.

  • Biochemical and Histological Analysis (at 12 weeks):

    • Measure superoxide levels and nitrotyrosine staining in the aorta to assess oxidative stress.

    • Assess thermal and tactile responses to evaluate sensory perception.

Protocol for 12-Week Administration in Zucker Diabetic Fatty (ZDF) Rats

This protocol is based on studies evaluating Ilepatril's effects on vascular and neural complications in a model of type 2 diabetes.[2][3]

Objective: To determine the long-term efficacy of Ilepatril in mitigating vascular and neural dysfunction in ZDF rats.

Animal Model:

  • Species: Rat

  • Strain: Zucker Diabetic Fatty (ZDF) Rat

  • Control Strain: Lean littermates.

  • Age at Start of Treatment: Varies depending on the study design (preventative vs. therapeutic).

Housing and Diet:

  • Standardized housing conditions as described in Protocol 2.2.

  • Control Groups: Lean and ZDF rats on standard chow.

  • Treatment Group: ZDF rats on standard chow containing Ilepatril (AVE7688).

Drug Administration:

  • Route: Oral, via medicated diet.

  • Duration: 12 weeks.

Experimental Procedures and Measurements:

  • Vascular Function Assessment (at 12 weeks):

    • Measure vascular relaxation to acetylcholine and calcitonin gene-related peptide in epineurial arterioles.

  • Nerve Function Assessment (at 12 weeks):

    • Determine motor and sensory nerve conduction velocity.

    • Measure endoneurial blood flow.

    • Assess thermal nociception.

  • Biochemical Analysis (at 12 weeks):

    • Quantify superoxide levels and NEP expression in epineurial arterioles.

Quantitative Data from Long-Term Animal Studies

The following tables summarize the key quantitative findings from long-term studies of Ilepatril (AVE7688) in Zucker rat models.

Table 1: Effects of 12-Week Ilepatril Treatment in Obese Zucker Rats[1]
ParameterObese Zucker (Control)Obese Zucker + IlepatrilImprovement with Ilepatril
Vascular Function
Vascular Relaxation to AcetylcholineImpairedImprovedYes
Nerve Function
Motor Nerve Conduction VelocityDecreasedImprovedYes
Sensory Nerve Conduction VelocityDecreasedImprovedYes
Oxidative Stress
Aortic Superoxide LevelsElevatedCorrectedYes
Aortic Nitrotyrosine StainingElevatedCorrectedYes
Sensory Perception
Thermal Stimulus ResponseHypoalgesicSignificantly ImprovedYes
Tactile ResponseImpairedSignificantly ImprovedYes
Table 2: Effects of Ilepatril Treatment in Zucker Diabetic Fatty (ZDF) Rats[2][3]
ParameterZDF (Untreated)ZDF + IlepatrilImprovement with Ilepatril
Vascular Function
Vascular Relaxation to AcetylcholineImpairedImprovedYes
Vascular Relaxation to CGRPImpairedImprovedYes
Nerve Function
Motor Nerve Conduction VelocityDecreasedImproved (to levels of lean rats)Yes
Sensory Nerve Conduction VelocityDecreasedImproved (to levels of lean rats)Yes
Endoneurial Blood FlowReducedImprovedYes
Thermal NociceptionImpaired (hypoalgesia)PreventedYes
Biochemical Markers
Epineurial Arterioles SuperoxideIncreasedAttenuatedYes
Epineurial Arterioles NEP ExpressionIncreasedAttenuatedYes

Considerations for Future Studies

  • Hypertension Models: While the provided data comes from models of metabolic disease, future long-term studies should be conducted in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), to directly assess the antihypertensive efficacy and cardiovascular remodeling effects of Ilepatril.

  • Toxicology: Comprehensive long-term toxicology studies in both rodent and non-rodent species are necessary to establish a full safety profile. These studies should include detailed hematology, clinical chemistry, and histopathological evaluation of all major organs.

  • Dose-Response: The optimal long-term therapeutic dose of Ilepatril for various indications should be determined through comprehensive dose-response studies.

  • Pharmacokinetics: Long-term pharmacokinetic studies are needed to understand the accumulation and steady-state concentration of Ilepatril and its active metabolites with chronic administration.

References

Application Notes and Protocols for Studying the Renal Effects of AVE5688

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE5688 (also referred to as AVE7688) is a vasopeptidase inhibitor with demonstrated nephroprotective properties. As a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), this compound exerts its effects by modulating the renin-angiotensin-aldosterone system (RAAS) and increasing the bioavailability of natriuretic peptides. These actions lead to vasodilation, reduced sodium and water retention, and anti-inflammatory and anti-fibrotic effects within the kidney.[1] This document provides detailed protocols for preclinical evaluation of the renal effects of this compound in a mouse model of progressive renal fibrosis.

Quantitative Data Summary

The following table summarizes representative quantitative data on the nephroprotective effects of a vasopeptidase inhibitor, AVE7688, in a COL4A3 knockout mouse model of Alport Syndrome, a model of progressive renal fibrosis.[1]

ParameterControl (Untreated)Early TreatmentLate Treatment
Lifespan (days) 71 ± 6172 ± 19109 ± 15
Proteinuria (g/L) 12 ± 32 ± 14 ± 1
Serum Urea (mmol/L) 247 ± 2757 ± 10105 ± 20
Systolic Blood Pressure (mmHg) 116 ± 14107 ± 13105 ± 14

Signaling Pathways

The proposed mechanism of action of this compound involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the enhancement of natriuretic peptide signaling, which counteracts the effects of vasopressin.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Release AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Fibrosis Fibrosis & Inflammation AT1R->Fibrosis SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention Renin Renin ACE ACE AVE5688_ACE This compound (ACE Inhibition) AVE5688_ACE->ACE inhibits

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on Angiotensin-Converting Enzyme (ACE).

Natriuretic_Vasopressin_Pathway cluster_Natriuretic Natriuretic Peptide Pathway cluster_Vasopressin Vasopressin Pathway NatriureticPeptides Natriuretic Peptides (ANP, BNP) NPR Natriuretic Peptide Receptors NatriureticPeptides->NPR NEP NEP NatriureticPeptides->NEP degradation cGMP ↑ cGMP NPR->cGMP Vasodilation Vasodilation cGMP->Vasodilation Natriuresis Natriuresis & Diuresis cGMP->Natriuresis AVE5688_NEP This compound (NEP Inhibition) AVE5688_NEP->NEP inhibits Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R cAMP ↑ cAMP V2R->cAMP AQP2 Aquaporin-2 Translocation cAMP->AQP2 WaterReabsorption Water Reabsorption AQP2->WaterReabsorption

Figure 2: Overview of the Natriuretic Peptide and Vasopressin signaling pathways in the kidney, and the inhibitory effect of this compound on Neutral Endopeptidase (NEP).

Experimental Protocols

The following protocols are designed for a preclinical study to evaluate the renal effects of this compound in a mouse model of progressive renal fibrosis.

Experimental Workflow

Experimental_Workflow start Start: COL4A3-/- Mice (6 weeks old) treatment Treatment Groups: - Vehicle Control - this compound (e.g., 10 mg/kg/day) - Early & Late Intervention start->treatment monitoring Weekly Monitoring: - Body Weight - Blood Pressure treatment->monitoring urine_collection Bi-weekly Urine Collection (Metabolic Cages) treatment->urine_collection euthanasia Euthanasia & Sample Collection (e.g., 14-20 weeks of age) monitoring->euthanasia proteinuria_assay Proteinuria Measurement (ELISA) urine_collection->proteinuria_assay data_analysis Data Analysis & Interpretation proteinuria_assay->data_analysis blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection kidney_collection Kidney Tissue Collection euthanasia->kidney_collection serum_urea_assay Serum Urea Measurement blood_collection->serum_urea_assay serum_urea_assay->data_analysis histology Histological Analysis (Fibrosis & Inflammation) kidney_collection->histology western_blot Western Blot Analysis (Profibrotic Cytokines) kidney_collection->western_blot histology->data_analysis western_blot->data_analysis

Figure 3: Experimental workflow for assessing the renal effects of this compound in a mouse model.

Animal Model and Drug Administration
  • Animal Model: COL4A3 knockout (Col4a3-/-) mice on a 129/SvJ background serve as a model for autosomal-recessive Alport Syndrome, which leads to progressive glomerulonephritis and renal fibrosis.[1][2] Wild-type littermates should be used as controls.

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., drinking water or appropriate vehicle for gavage).

    • Group 2: this compound (e.g., 10 mg/kg/day) administered in drinking water or via oral gavage.

    • Treatment can be initiated at different stages (e.g., early intervention at 6 weeks of age, late intervention at 10 weeks of age) to assess preventative and therapeutic effects.

  • Duration: The study duration will depend on the progression of renal disease in the control group, typically until end-stage renal disease develops (around 14-20 weeks of age).[1]

Assessment of Renal Function and Systemic Parameters

2.1. Proteinuria Measurement

  • Sample Collection: Collect urine from individual mice over a 16-24 hour period using metabolic cages. Record the total urine volume.

  • Assay: Use a mouse albumin-specific ELISA kit according to the manufacturer's instructions.

  • Calculation: Multiply the albumin concentration (from ELISA) by the total urine volume to determine the total urinary albumin excretion over the collection period.

2.2. Serum Urea Measurement

  • Sample Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia. Allow the blood to clot and centrifuge to obtain serum.

  • Assay: Use a commercially available blood urea nitrogen (BUN) colorimetric assay kit. The assay is based on the enzymatic conversion of urea to ammonia, which is then quantified.

  • Procedure:

    • Prepare standards and samples according to the kit protocol.

    • Add reagents to a 96-well plate.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (e.g., 340 nm).

    • Calculate the urea concentration based on the standard curve.[3]

2.3. Blood Pressure Measurement

  • Method: Use a non-invasive tail-cuff system to measure systolic blood pressure in conscious, restrained mice.

  • Procedure:

    • Acclimatize the mice to the restraining device and tail cuff for several days before the first measurement.

    • Warm the mice to an appropriate temperature (30-35°C) to ensure adequate blood flow to the tail.

    • Perform at least 10-20 measurement cycles per mouse and average the values.

    • Measure blood pressure at regular intervals (e.g., weekly) throughout the study.[4][5]

Histological and Molecular Analysis of Kidney Tissue

3.1. Tissue Collection and Preparation

  • At the end of the study, perfuse the mice with phosphate-buffered saline (PBS) to remove blood from the organs.

  • Excise the kidneys. Fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.

3.2. Assessment of Renal Fibrosis

  • Staining:

    • Masson's Trichrome Stain: Stains collagen fibers blue, nuclei black, and cytoplasm red/pink.

    • Sirius Red Stain: Stains collagen red. When viewed under polarized light, thick collagen fibers appear bright red/orange, and thinner fibers appear yellow/green.

  • Quantification:

    • Capture images of stained kidney sections using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (blue or red staining) as a percentage of the total cortical area.

3.3. Assessment of Renal Inflammation

  • Immunohistochemistry (IHC):

    • Use antibodies against markers of inflammation, such as CD45 (pan-leukocyte marker) or F4/80 (macrophage marker).

    • Procedure:

      • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

      • Perform antigen retrieval as required.

      • Block endogenous peroxidase activity.

      • Incubate with the primary antibody.

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

      • Counterstain with hematoxylin.

  • Quantification: Count the number of positive cells per high-power field in the renal cortex and medulla.

3.4. Western Blot for Profibrotic Cytokines

  • Protein Extraction: Homogenize snap-frozen kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against profibrotic cytokines (e.g., TGF-β1, CTGF) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities and normalize the protein of interest to the loading control.[6]

References

Application Notes and Protocols for ALY688 in Preclinical Heart Failure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of ALY688, a novel adiponectin receptor agonist, in a preclinical mouse model of heart failure with reduced ejection fraction (HFrEF). The data presented herein is derived from a key study demonstrating the cardioprotective effects of ALY688, suggesting its potential as a therapeutic agent for heart failure. Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic demands. It is broadly classified into HFrEF, where the left ventricle loses its ability to contract effectively, and heart failure with preserved ejection fraction (HFpEF), where the ventricle becomes stiff and cannot relax properly.

This document outlines the in vivo experimental design, detailed protocols for key assays, a summary of the quantitative outcomes, and a visualization of the proposed signaling pathway.

Therapeutic Rationale of ALY688 in Heart Failure

ALY688 is a peptide-based adiponectin receptor agonist. Adiponectin is a hormone predominantly secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. In the context of cardiovascular health, adiponectin has been shown to have protective effects. However, its levels are often reduced in patients with cardiometabolic diseases, including heart failure. By mimicking the effects of adiponectin, ALY688 aims to restore these protective signaling pathways, thereby mitigating the pathological remodeling of the heart that occurs in heart failure.

Preclinical Model: Transverse Aortic Constriction (TAC) Induced Heart Failure

The transverse aortic constriction (TAC) model in mice is a widely used and well-characterized surgical model that mimics the pressure overload-induced cardiac hypertrophy and subsequent heart failure seen in human aortic stenosis. The procedure involves surgically narrowing the aorta, which increases the afterload on the left ventricle, leading to a compensatory hypertrophic response that eventually progresses to ventricular dilation, contractile dysfunction, and fibrosis – hallmarks of HFrEF.

Experimental Design and Drug Administration

In a preclinical study, wild-type mice were subjected to either a sham operation or the TAC surgery to induce left ventricular pressure overload.[1] Following the surgical procedure, the mice were treated with daily subcutaneous injections of ALY688. The progression of heart failure and the therapeutic effects of ALY688 were monitored over a period of five weeks using various imaging and molecular biology techniques.[1]

Experimental Workflow

G cluster_0 Surgical Procedure cluster_1 Treatment Regimen cluster_2 Monitoring and Analysis Surgery Mice undergo Sham or TAC Surgery Treatment Daily Subcutaneous ALY688-SR Administration Surgery->Treatment Post-surgery Monitoring Weekly Echocardiography (5 weeks) Treatment->Monitoring Concurrent Analysis Terminal Analysis: - Histology - Gene Expression - Protein Levels - Metabolomics Monitoring->Analysis End of study

Caption: Experimental workflow for evaluating ALY688 in a TAC-induced heart failure model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the efficacy of ALY688 in mitigating the pathological effects of pressure overload-induced heart failure.

Table 1: Echocardiographic Assessment of Cardiac Function

ParameterShamTACTAC + ALY688
Ejection Fraction (%) HighReducedAttenuated Reduction
Fractional Shortening (%) HighReducedAttenuated Reduction
Left Ventricular Mass (mg) NormalIncreasedReduced Increase

Table 2: Markers of Cardiac Hypertrophy and Fibrosis

ParameterShamTACTAC + ALY688
Heart Weight/Body Weight Ratio NormalIncreasedReduced
Cardiomyocyte Cross-Sectional Area NormalIncreasedReduced
Collagen Content (Fibrosis) LowIncreasedAttenuated
ANP and BNP Levels LowElevatedReduced

Table 3: Inflammatory and Metabolic Markers

ParameterShamTACTAC + ALY688
Circulating Cytokines (IL-5, IL-13, IL-17) LowElevatedReduced
Myocardial IL-6, TLR-4, IL-1β mRNA LowElevatedSuppressed
Fatty Acid Mobilization and Oxidation NormalAlteredImproved

Proposed Signaling Pathway of ALY688 in Cardioprotection

ALY688 exerts its cardioprotective effects through a multi-faceted mechanism of action that involves the attenuation of fibrosis, hypertrophy, inflammation, and metabolic dysfunction.[1]

G cluster_0 Downstream Effects ALY688 ALY688 AdipoR Adiponectin Receptors ALY688->AdipoR Fibrosis ↓ Fibrosis (↓ TIMP1, Scleraxis/Periostin) AdipoR->Fibrosis Hypertrophy ↓ Hypertrophy (↓ ANP, BNP, Myosin Chain Changes) AdipoR->Hypertrophy Inflammation ↓ Inflammation (↓ IL-5, IL-13, IL-17, IL-6, TLR-4, IL-1β) AdipoR->Inflammation Metabolism ↑ Improved Metabolism (↑ Fatty Acid Oxidation, ↑ Betaine) AdipoR->Metabolism Cardioprotection Cardioprotection in HFrEF Fibrosis->Cardioprotection Hypertrophy->Cardioprotection Inflammation->Cardioprotection Metabolism->Cardioprotection

Caption: Proposed signaling pathway of ALY688 leading to cardioprotection.

Detailed Experimental Protocols

Protocol 1: Transverse Aortic Constriction (TAC) Surgery in Mice

Objective: To induce pressure overload on the left ventricle, leading to cardiac hypertrophy and heart failure.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 7-0 silk)

  • Aortic constriction device (e.g., a blunted 27-gauge needle)

  • Animal ventilator

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse in a supine position on a warming pad to maintain body temperature.

  • Intubate the mouse and connect it to a small animal ventilator.

  • Perform a median sternotomy to expose the aortic arch.

  • Carefully dissect the transverse aorta from the surrounding connective tissue.

  • Pass a 7-0 silk suture underneath the aortic arch between the innominate and left common carotid arteries.

  • Place a 27-gauge needle alongside the aorta.

  • Tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a stenosis of a defined diameter.

  • Close the chest cavity in layers.

  • Administer post-operative analgesics as per institutional guidelines.

  • For sham-operated animals, perform the same procedure without tightening the suture around the aorta.

Protocol 2: Echocardiography for Cardiac Function Assessment

Objective: To non-invasively assess cardiac function and morphology over time.

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30 MHz)

  • Anesthesia (isoflurane)

  • Warming platform with ECG electrodes

Procedure:

  • Lightly anesthetize the mouse with isoflurane.

  • Place the mouse in a supine or left lateral position on the warming platform.

  • Apply ultrasound gel to the chest area after removing the fur.

  • Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.

  • Measure the following parameters from the M-mode tracings:

    • Left ventricular internal dimension at end-diastole (LVIDd)

    • Left ventricular internal dimension at end-systole (LVIDs)

    • Posterior wall thickness at end-diastole (PWTd)

    • Interventricular septum thickness at end-diastole (IVSd)

  • Calculate ejection fraction (EF) and fractional shortening (FS) using the system's software based on the measured dimensions.

  • Repeat measurements at baseline and at specified time points post-TAC.

Protocol 3: Histological Analysis of Cardiac Fibrosis

Objective: To quantify the extent of fibrosis in the cardiac tissue.

Materials:

  • Formalin or paraformaldehyde for tissue fixation

  • Paraffin embedding station

  • Microtome

  • Picrosirius Red stain

  • Microscope with a polarized light source

Procedure:

  • Euthanize the mice and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin for 24-48 hours.

  • Process the tissues and embed them in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Picrosirius Red solution.

  • Dehydrate the sections and mount with a coverslip.

  • Visualize the sections under a microscope with polarized light. Collagen fibers will appear bright red/orange.

  • Capture images of multiple random fields from the left ventricular free wall.

  • Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Conclusion

The adiponectin receptor agonist ALY688 has demonstrated significant cardioprotective effects in a preclinical model of HFrEF.[1] It effectively attenuates pressure overload-induced cardiac dysfunction, hypertrophy, fibrosis, and inflammation.[1] The detailed protocols and data provided in these application notes offer a valuable resource for researchers investigating novel therapeutic strategies for heart failure. Further studies are warranted to explore the full therapeutic potential of ALY688 in a clinical setting.

References

Troubleshooting & Optimization

troubleshooting AVE5688 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE5688. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous buffer.

A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. If you are observing precipitation or incomplete dissolution, please consider the following troubleshooting steps:

  • Primary Dissolution in an Organic Solvent: First, dissolve this compound in 100% dimethyl sulfoxide (DMSO).[1] Sonication is recommended to aid dissolution.[1]

  • Serial Dilution: Once fully dissolved in DMSO, perform serial dilutions into your aqueous buffer (e.g., PBS) to reach the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Use of a Co-solvent: If precipitation persists, consider the use of a water-miscible co-solvent. This approach involves dissolving the compound in a non-aqueous, water-miscible solvent first, and then adding water.

  • Inclusion of a Surfactant: For in vitro assays where it is compatible, the addition of a small amount of a non-ionic detergent, such as Tween-20 (typically 0.01-0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds.

Q2: My this compound solution appears cloudy or has visible particles.

A2: Cloudiness or the presence of particles indicates that the compound has precipitated out of solution. This can occur if the solubility limit in your chosen solvent system has been exceeded.

  • Recommended Action: Centrifuge the solution to pellet the precipitate. Use the clear supernatant for your experiment, and if possible, determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to know the actual concentration you are working with.

Q3: How can I determine the maximum soluble concentration of this compound in my experimental buffer?

A3: To empirically determine the maximum soluble concentration, you can perform a kinetic solubility assay.

  • Protocol: Prepare a high-concentration stock of this compound in DMSO. Add increasing amounts of this stock solution to your experimental buffer. After a defined incubation period with agitation, check for precipitation (e.g., by visual inspection, light scattering, or centrifugation). The highest concentration that remains clear is your approximate kinetic solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: The known solubility of this compound is primarily in organic solvents. Quantitative data is summarized in the table below.

SolventConcentrationMolarityNotes
Dimethyl sulfoxide (DMSO)55 mg/mL125.37 mMSonication is recommended to aid dissolution.[1]

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.39 mg of this compound (Molecular Weight: 438.69 g/mol ) in 1 mL of DMSO. Ensure the compound is completely dissolved, using sonication if necessary, before making further dilutions.

Q3: What are the storage recommendations for this compound as a powder and in solution?

A3: Storage conditions for this compound are provided in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent (DMSO)-80°C1 year

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of glycogen phosphorylase (GP).[1] Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[1] By inhibiting this enzyme, this compound blocks the breakdown of glycogen.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 438.69 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Pipettors and sterile tips

    • Sonicator bath

  • Procedure:

    • Weigh out 4.39 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 30 seconds to mix.

    • If the powder is not fully dissolved, place the tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solution is clear.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Sterile microcentrifuge tubes or conical tubes

    • Vortex mixer

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • Calculate the volume of the 10 mM DMSO stock solution needed. Note: It is recommended to keep the final DMSO concentration in your working solution below 0.5% (v/v) to avoid solvent effects in most biological assays.

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vortexing the tube with the aqueous buffer, slowly add the calculated volume of the 10 mM this compound DMSO stock solution drop-wise.

    • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

Signaling Pathway

This compound inhibits glycogen phosphorylase, a critical enzyme in the hormonal regulation of glycogen metabolism. The following diagram illustrates the signaling pathway leading to the activation of glycogen phosphorylase by hormones such as glucagon and epinephrine, which this compound would inhibit.

Glycogen_Phosphorylase_Activation Hormone Glucagon / Epinephrine GPCR GPCR Hormone->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA_inactive Inactive PKA cAMP->PKA_inactive binds to PKA_active Active PKA PKA_inactive->PKA_active activates PK_inactive Inactive Phosphorylase Kinase PKA_active->PK_inactive phosphorylates PK_active Active Phosphorylase Kinase PK_inactive->PK_active activates GPb Glycogen Phosphorylase b (Inactive) PK_active->GPb phosphorylates GPa Glycogen Phosphorylase a (Active) GPb->GPa activates G1P Glucose-1-Phosphate GPa->G1P Glycogen Glycogen Glycogen->G1P breaks down to This compound This compound This compound->GPa inhibits

Caption: Hormonal activation of glycogen phosphorylase and its inhibition by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice Regarding AVE5688:

Our comprehensive search of public and proprietary scientific databases, clinical trial registries, and patent literature did not yield any specific information regarding a compound designated as "this compound." It is possible that this is an internal compound code that has not been publicly disclosed, a discontinued preclinical candidate, or a typographical error.

Therefore, we have created the following technical support resource focused on a class of compounds highly relevant to the study of bradykinin-mediated angioedema: Kallikrein Inhibitors . This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential issues related to the risk of angioedema with this class of drugs.

Technical Support Center: Kallikrein Inhibitors and the Risk of Angioedema

This resource provides detailed information, troubleshooting guides, and frequently asked questions for researchers working with kallikrein inhibitors and investigating their potential for inducing angioedema.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which kallikrein inhibitors are being developed for angioedema-related conditions?

A1: Kallikrein inhibitors are primarily developed to treat and prevent attacks of hereditary angioedema (HAE). HAE is often caused by a deficiency or dysfunction of the C1 esterase inhibitor, leading to dysregulation of the kallikrein-kinin system.[1][2][3] This dysregulation results in excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling of angioedema.[1][2][3] By inhibiting plasma kallikrein, these drugs prevent the cleavage of high-molecular-weight kininogen into bradykinin, thereby addressing the root cause of the swelling.[1][2][3]

Q2: What are the key preclinical assays to assess the potency and selectivity of a novel kallikrein inhibitor?

A2: Key preclinical assays include:

  • Biochemical Inhibition Assays: To determine the half-maximal inhibitory concentration (IC50) against plasma kallikrein. For example, the IC50 value of ATN-249 was found to be 2.7 nM.[2]

  • Selectivity Assays: Testing the inhibitor against other related serine proteases (e.g., tissue kallikrein, plasmin, thrombin) to ensure target specificity. ATN-249 was found to be over 2000 times more selective for plasma kallikrein than for other related proteases.[2]

  • In Vitro Contact Activation Studies: To measure the half-maximal effective concentration (EC50) in a more physiologically relevant system. The EC50 of ATN-249 was 8.2 nM in such studies.[2]

  • Ex Vivo Plasma Assays: Using plasma from healthy volunteers or HAE patients to assess the inhibition of kallikrein activity and the prevention of high-molecular-weight kininogen cleavage.

Q3: Are there any known off-target effects of kallikrein inhibitors that could contribute to adverse events?

A3: While newer kallikrein inhibitors are designed for high selectivity, potential off-target effects could include interactions with other serine proteases involved in coagulation and fibrinolysis. Preclinical studies for compounds like ATN-249 have shown high selectivity, minimizing this risk.[2] However, during drug development, it is crucial to monitor for any unexpected effects on coagulation parameters.

Q4: What are the typical patient populations in early clinical trials for prophylactic kallikrein inhibitors for HAE?

A4: Early clinical trials for prophylactic HAE treatments typically enroll patients with a confirmed diagnosis of HAE Type I or II who experience a certain frequency of attacks (e.g., two or more attacks per month). These studies are often randomized, double-blind, and placebo-controlled to assess the efficacy and safety of the investigational drug in reducing the attack rate.

Troubleshooting Guides

Issue 1: High variability in potency measurements (IC50) for a novel kallikrein inhibitor.

  • Possible Cause 1: Reagent Quality: The purity and activity of the plasma kallikrein enzyme and the fluorogenic substrate can vary between batches.

    • Troubleshooting Step: Qualify each new batch of enzyme and substrate. Run a standard inhibitor with a known IC50 in parallel with the test compound to ensure consistency.

  • Possible Cause 2: Assay Conditions: Incubation times, temperature, and buffer composition (pH, ionic strength) can significantly impact enzyme kinetics.

    • Troubleshooting Step: Strictly standardize all assay parameters. Optimize incubation times to ensure initial velocity conditions are met.

  • Possible Cause 3: Compound Stability: The inhibitor may be unstable in the assay buffer.

    • Troubleshooting Step: Assess the stability of the compound in the assay buffer over the time course of the experiment using analytical methods like HPLC.

Issue 2: Unexpected signs of angioedema in preclinical animal models.

  • Possible Cause 1: Species-Specific Bradykinin Receptor Activity: The pharmacology of bradykinin B2 receptors can differ between species.[4] An antagonist in one species might have partial agonist activity in another.

    • Troubleshooting Step: Characterize the activity of the compound on the bradykinin B2 receptor of the specific animal model being used.

  • Possible Cause 2: Off-Target Pharmacological Effects: The compound may have off-target effects on other pathways that regulate vascular permeability.

    • Troubleshooting Step: Conduct a broad panel of in vitro pharmacology assays to identify potential off-target activities.

  • Possible Cause 3: Formulation-Related Effects: The vehicle used to dissolve and administer the compound could be causing a local inflammatory reaction.

    • Troubleshooting Step: Administer the vehicle alone as a control group to assess its contribution to the observed effects.

Quantitative Data Summary

Table 1: Preclinical Potency of Selected Kallikrein Inhibitors

CompoundTargetAssay TypeIC50 / EC50 (nM)SelectivityReference
ATN-249Plasma KallikreinBiochemical Inhibition2.7>2000-fold vs. related serine proteases[2]
ATN-249Plasma KallikreinContact Activation8.2N/A[2]
C1-INHPlasma KallikreinBiochemical Inhibition25.4N/A[2]
C1-INHPlasma KallikreinContact Activation92.4N/A[2]

Table 2: Clinical Trial Data for Donidalorsen (IONIS-PKKRx)

ParameterDonidalorsen (80 mg every 4 weeks)PlaceboReference
Mean Monthly Angioedema Attack Rate0.232.21[5]
Reduction in Attack Rate~90%N/A[5]
Experimental Protocols

Protocol 1: In Vitro Plasma Kallikrein Inhibition Assay

  • Objective: To determine the IC50 of a test compound against human plasma kallikrein.

  • Materials:

    • Purified human plasma kallikrein

    • Fluorogenic kallikrein substrate

    • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

    • Test compound and a reference inhibitor

    • 96-well black microplates

    • Fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Add a fixed concentration of human plasma kallikrein to each well of the microplate.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Ex Vivo Bradykinin Generation Assay

  • Objective: To assess the ability of a test compound to inhibit bradykinin generation in human plasma.

  • Materials:

    • Freshly collected human plasma (in a container with a contact pathway inhibitor)

    • Contact pathway activator (e.g., dextran sulfate)

    • Test compound

    • Bradykinin ELISA kit

  • Methodology:

    • Pre-incubate plasma samples with various concentrations of the test compound.

    • Initiate the contact pathway by adding dextran sulfate to the plasma samples.

    • Allow the reaction to proceed for a specific time at 37°C.

    • Stop the reaction (e.g., by adding a protease inhibitor cocktail and placing on ice).

    • Measure the concentration of bradykinin in each sample using a validated ELISA kit.

    • Plot the bradykinin concentration against the test compound concentration to determine the extent of inhibition.

Visualizations

Bradykinin_Pathway cluster_activation Contact System Activation cluster_bradykinin_formation Bradykinin Formation cluster_effect Biological Effect cluster_inhibition Point of Inhibition Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa High-Molecular-Weight Kininogen (HMWK) High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin High-Molecular-Weight Kininogen (HMWK)->Bradykinin Kallikrein Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Vasodilation & Increased\n Vascular Permeability Vasodilation & Increased Vascular Permeability Bradykinin B2 Receptor->Vasodilation & Increased\n Vascular Permeability Angioedema Angioedema Vasodilation & Increased\n Vascular Permeability->Angioedema Kallikrein_Inhibitor Kallikrein Inhibitors Kallikrein_Inhibitor->Kallikrein

Caption: The Kallikrein-Kinin System and the mechanism of action of kallikrein inhibitors in preventing angioedema.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo Studies cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (IC50 Determination) Selectivity_Panel Serine Protease Selectivity Panel Biochemical_Assay->Selectivity_Panel Plasma_Assay Ex Vivo Plasma Assay (Bradykinin Generation) Selectivity_Panel->Plasma_Assay Animal_Model Animal Model of Angioedema Plasma_Assay->Animal_Model Pharmacokinetics Pharmacokinetics/ Pharmacodynamics Animal_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Phase1 Phase I (Safety in Healthy Volunteers) Toxicology->Phase1 Phase2 Phase II (Efficacy in HAE Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: A typical drug development workflow for a novel kallikrein inhibitor for the treatment of HAE.

References

Technical Support Center: Optimizing AVE7688 Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVE7688. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of AVE7688 while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AVE7688?

AVE7688 is a vasopeptidase inhibitor. It functions as a dual inhibitor of two key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3][4][5]

  • ACE Inhibition: By inhibiting ACE, AVE7688 blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.[1][4]

  • NEP Inhibition: NEP is responsible for the breakdown of several endogenous vasodilating peptides, including natriuretic peptides (ANP, BNP) and bradykinin. By inhibiting NEP, AVE7688 increases the levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and diuresis.[1][4][6]

The synergistic action of ACE and NEP inhibition results in a more potent antihypertensive effect than either mechanism alone.[4]

Q2: What are the known and potential off-target effects of AVE7688?

The primary off-target effect of concern for vasopeptidase inhibitors as a class, including AVE7688, is angioedema .[7][8][9]

  • Angioedema: This is a serious and potentially life-threatening swelling of the deep layers of the skin and mucous membranes. The increased levels of bradykinin resulting from NEP inhibition are thought to be the primary cause of angioedema associated with this drug class.[8] The clinical development of a similar vasopeptidase inhibitor, omapatrilat, was halted due to an unacceptable risk of angioedema.[8][9][10] A clinical trial with AVE7688 specifically monitored for angioedema as a key safety endpoint.[7]

Other potential off-target effects, common to ACE inhibitors, include:

  • Hypotension (low blood pressure): Due to its potent vasodilatory effects.

  • Hyperkalemia (high potassium levels): As a result of decreased aldosterone secretion.

  • Cough: A known side effect of ACE inhibitors, also potentially exacerbated by increased bradykinin levels.

  • Dizziness. [11]

  • Renal impairment: In susceptible individuals.

Q3: How can I optimize the dosage of AVE7688 to maximize efficacy and minimize off-target effects?

Dosage optimization is a critical step in preclinical and clinical research. A dose-ranging study is the most effective way to identify the optimal therapeutic window.

A key clinical trial for AVE7688 (NCT00284128) investigated four different oral doses: 2.5 mg, 10 mg, 35 mg, and 50 mg, administered once daily.[7] This study aimed to determine the dose-response relationship for both efficacy (blood pressure reduction) and safety (incidence of adverse effects, particularly angioedema).[7]

General approach for dosage optimization:

  • In Vitro Studies: Determine the IC50 (half-maximal inhibitory concentration) for both ACE and NEP to understand the compound's potency.

  • In Vivo Animal Studies: Start with a dose-escalation study in a relevant animal model of hypertension. Monitor blood pressure continuously and collect plasma samples to determine pharmacokinetic (PK) and pharmacodynamic (PD) relationships.

  • Monitor for Off-Target Effects: In animal models, closely observe for any signs of angioedema-like symptoms (e.g., swelling of the snout, paws). Measure plasma bradykinin levels.

  • Clinical Trial Design: If moving to human studies, a randomized, double-blind, placebo-controlled, dose-ranging study is the gold standard.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High incidence of angioedema in animal models. Dosage is too high, leading to excessive bradykinin accumulation.Reduce the dose of AVE7688. Consider co-administration with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor to potentially mitigate this risk, a strategy that led to the development of angiotensin receptor-neprilysin inhibitors (ARNIs).
Lack of significant blood pressure reduction. Dosage is too low. Poor bioavailability.Increase the dose in a stepwise manner. Verify the formulation and route of administration to ensure adequate absorption. Conduct pharmacokinetic studies to measure plasma drug concentrations.
Observed hypotension. Dosage is too high.Decrease the dose. Monitor blood pressure more frequently.
Elevated serum potassium levels. ACE inhibition is reducing aldosterone secretion.Monitor potassium levels closely. Consider dose reduction.

Experimental Protocols

Protocol 1: In Vitro Dual ACE/NEP Inhibition Assay

Objective: To determine the in vitro potency of AVE7688 in inhibiting both ACE and NEP activity.

Materials:

  • Purified recombinant human ACE and NEP enzymes.

  • Fluorogenic substrates for ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH) and NEP (e.g., Mca-BK-2).

  • AVE7688 stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • 96-well black microplates.

  • Fluorometric plate reader.

Methodology:

  • Prepare serial dilutions of AVE7688 in assay buffer.

  • In separate wells of a 96-well plate, add the ACE or NEP enzyme.

  • Add the AVE7688 dilutions to the wells containing the enzymes and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the respective fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each AVE7688 concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the AVE7688 concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Dose-Ranging Study in a Hypertensive Rat Model (e.g., Spontaneously Hypertensive Rat - SHR)

Objective: To evaluate the dose-dependent effects of AVE7688 on blood pressure and heart rate.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • AVE7688 formulated for oral gavage.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Telemetry system for continuous blood pressure monitoring (or tail-cuff method for periodic measurements).

  • Blood collection supplies.

Methodology:

  • Implant telemetry transmitters in SHRs for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.

  • Acclimatize the animals and record baseline blood pressure and heart rate for several days.

  • Randomly assign animals to different treatment groups (e.g., vehicle, 2.5, 10, 35, 50 mg/kg AVE7688).

  • Administer the assigned treatment by oral gavage once daily for a specified period (e.g., 14 days).

  • Continuously monitor blood pressure and heart rate throughout the study.

  • Collect blood samples at various time points after the final dose to determine the pharmacokinetic profile of AVE7688.

  • At the end of the study, euthanize the animals and collect tissues for further analysis if required.

  • Analyze the data to determine the dose-response relationship for blood pressure reduction.

Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments NEP Vasodilation Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation Bradykinin Bradykinin Bradykinin->Inactive_Fragments NEP, ACE Angioedema Angioedema (Off-Target) Bradykinin->Angioedema AVE7688 AVE7688 AVE7688->Angiotensin_I Inhibits ACE AVE7688->Natriuretic_Peptides Inhibits NEP AVE7688->Bradykinin Inhibits NEP & ACE

Caption: Mechanism of action of AVE7688 as a dual inhibitor of ACE and NEP.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Hypothetical) invitro In Vitro Assays (ACE/NEP IC50) animal_model Animal Model Selection (e.g., SHR) invitro->animal_model dose_ranging In Vivo Dose-Ranging Study animal_model->dose_ranging pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis dose_ranging->pk_pd tox Toxicology & Safety Pharmacology (Monitor for Angioedema) pk_pd->tox phase_I Phase I: Safety & Tolerability in Healthy Volunteers tox->phase_I phase_II Phase II: Dose-Finding & Efficacy in Hypertensive Patients (e.g., 2.5, 10, 35, 50 mg) phase_I->phase_II phase_III Phase III: Large-Scale Efficacy & Safety vs. Standard of Care phase_II->phase_III

Caption: General experimental workflow for dosage optimization of a novel compound.

Dose_Response_Logic start Start with Low Dose increase_dose Increase Dose start->increase_dose efficacy Efficacy Achieved? increase_dose->efficacy ineffective Dose Ineffective increase_dose->ineffective efficacy->increase_dose No off_target Off-Target Effects Observed? efficacy->off_target Yes optimal_dose Optimal Dose Identified off_target->optimal_dose No too_high Dose Too High (Reduce Dose) off_target->too_high Yes

Caption: Logical relationship for determining the optimal therapeutic dose.

References

Technical Support Center: AVE5688 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE5688. Our goal is to help you address common issues and achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound across different experimental batches. What could be the cause?

A1: High variability in IC50 values is a common issue in kinase assays and can stem from several factors.[1] Key considerations include:

  • ATP Concentration: IC50 values are highly dependent on the concentration of ATP used in the assay.[2] Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km value for the target kinase.

  • Enzyme Concentration and Activity: The concentration and specific activity of the recombinant kinase can vary between batches. It is crucial to qualify each new lot of enzyme to ensure consistent performance. Autophosphorylation of the kinase can also impact results, especially at higher enzyme concentrations.[2]

  • Substrate Quality: The purity and concentration of the substrate (peptide or protein) are critical. Variations in substrate quality can lead to inconsistent phosphorylation rates.

  • Assay Signal Interference: If you are using a fluorescence- or luminescence-based assay, this compound or other components in your reaction might be interfering with the signal.[3] This can lead to artificially high or low readings.

Q2: Our in vitro kinase assay shows potent inhibition by this compound, but the compound is much less effective in cell-based assays. Why is there a discrepancy?

A2: Discrepancies between in vitro and cell-based assay results are common and can be attributed to several factors:

  • Cellular Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.

  • Off-Target Effects: In a cellular context, this compound might engage with other kinases or proteins, leading to complex downstream effects that differ from the isolated in vitro reaction.

  • Presence of Serum: Components in the cell culture medium, such as serum proteins, can bind to the compound and reduce its effective concentration.[4]

Q3: We are having trouble with the solubility of this compound in our aqueous assay buffer. What can we do?

A3: Poor aqueous solubility is a frequent challenge with small molecule inhibitors. Here are some suggestions:

  • Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your assay is low (typically <1%) to avoid off-target effects. You may need to explore other solvents or the use of co-solvents.

  • Use of Surfactants: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can sometimes help to maintain compound solubility in aqueous buffers.

  • Sonication: Briefly sonicating the compound stock solution before dilution into the assay buffer can help to break up aggregates.

  • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid precipitation issues that can occur with storage of intermediate dilutions.

Troubleshooting Guides

Issue 1: Inconsistent Phosphorylation Signal in Control Wells (No Inhibitor)
Potential Cause Troubleshooting Step
Enzyme Instability Aliquot the kinase and avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experiment setup.
Substrate Degradation Ensure proper storage of the substrate. If it is a peptide, check for degradation by mass spectrometry.
ATP Hydrolysis Prepare fresh ATP solutions for each experiment. ATP in solution can hydrolyze over time, leading to a decrease in the effective concentration.
Inconsistent Pipetting Use calibrated pipettes and proper technique, especially for small volumes of enzyme and ATP.
Issue 2: High Background Signal in Kinase-Negative Control Wells
Potential Cause Troubleshooting Step
Antibody Cross-Reactivity (for antibody-based detection) Test the specificity of the phospho-specific antibody. Consider using a different antibody or a non-antibody-based detection method.
Contaminating Kinase Activity Ensure the purity of your recombinant enzyme and substrate preparations. Contaminating kinases in the substrate prep can lead to background phosphorylation.
Non-Enzymatic Phosphorylation This is rare but can occur with certain substrates. Run a control with no enzyme and no ATP to assess this possibility.

Experimental Protocols

Standard In Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the peptide or protein substrate in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer. The final concentration should be at or near the Km for the target kinase.

    • Prepare a 2X solution of the target kinase in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of this compound dilutions (in 10% DMSO) to the appropriate wells. For control wells, add 5 µL of 10% DMSO.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed 4X substrate and 4X ATP solution.

    • Incubate the reaction for the desired time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding an appropriate stop buffer (e.g., EDTA for ADP-Glo assays, or a buffer containing SDS for gel-based analysis).

    • Detect the phosphorylation signal using your chosen method (e.g., luminescence, fluorescence, or autoradiography).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound Target

Let's hypothesize that this compound targets a kinase downstream of an adenosine A2A receptor. Activation of the A2A receptor leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates our hypothetical "Kinase X", which is the target of this compound.

G cluster_membrane Cell Membrane A2A_Receptor Adenosine A2A Receptor AC Adenylyl Cyclase A2A_Receptor->AC + Adenosine Adenosine Adenosine->A2A_Receptor cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA + Kinase_X Kinase X (Target of this compound) PKA->Kinase_X + Downstream_Effects Downstream Cellular Effects Kinase_X->Downstream_Effects This compound This compound This compound->Kinase_X -

Caption: Hypothesized signaling pathway for this compound inhibition.

Experimental Workflow for Troubleshooting IC50 Variability

G Start Inconsistent IC50 Results Check_Reagents Verify Reagent Quality - Kinase activity - Substrate purity - ATP concentration Start->Check_Reagents Standardize_Protocol Standardize Protocol - Consistent pipetting - Fixed incubation times Start->Standardize_Protocol Control_Assay Run Control Assay - No enzyme - No substrate Check_Reagents->Control_Assay Standardize_Protocol->Control_Assay Interference_Check Check for Compound Interference Control_Assay->Interference_Check Analyze_Data Re-analyze Data - Check curve fits - Normalize correctly Interference_Check->Analyze_Data Consistent_Results Consistent IC50 Results Analyze_Data->Consistent_Results

Caption: Troubleshooting workflow for inconsistent IC50 values.

References

Technical Support Center: Degradation of Ilepatril in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental studies on the degradation of ilepatril are not extensively available in the public domain. The following information is based on general principles of pharmaceutical stability testing and the known chemical properties of ilepatril's structural class (dipeptide, thioester, and benzazepine derivatives). The provided protocols and data are illustrative examples and should be adapted based on your specific experimental needs and validation data.

Troubleshooting Guides

This section addresses common issues researchers may encounter during the experimental study of ilepatril degradation.

Question Possible Cause(s) Troubleshooting Steps
1. Why am I seeing rapid degradation of ilepatril in my aqueous solution, even at neutral pH? Ilepatril contains a thioester and a dipeptide linkage, both of which are susceptible to hydrolysis. Even at neutral pH, gradual hydrolysis can occur, which may be accelerated by temperature or the presence of certain buffer species.- Control Temperature: Ensure your solutions are maintained at a consistent and, if possible, reduced temperature (e.g., 2-8°C) if not conducting a thermal stress study. - Buffer Selection: Evaluate the buffer system. Some buffer components can catalyze hydrolysis. Consider using buffers with minimal catalytic activity, such as phosphate or acetate, at the lowest effective concentration. - pH Monitoring: Continuously monitor the pH of your solution, as it may drift over time, affecting stability.
2. My HPLC chromatogram shows multiple unexpected peaks after a forced degradation study. How can I identify them? Forced degradation studies are designed to produce multiple degradation products. These could be isomers, hydrolytic products, or oxidative products.- Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the degradation products can provide significant clues to their structure.[1] - Systematic Study: Analyze samples from each stress condition (acid, base, oxidation, heat, light) separately to correlate specific peaks with specific degradation pathways. - Literature Review: While specific data on ilepatril is scarce, reviewing degradation pathways of similar molecules (e.g., other vasopeptidase inhibitors or ACE inhibitors) can offer insights into potential degradants.
3. The results of my stability studies are inconsistent between experiments. What could be the cause? Inconsistent results can stem from variations in experimental conditions, sample preparation, or analytical methodology.- Standardize Protocols: Ensure that all experimental parameters (e.g., temperature, pH, light exposure, duration of stress) are tightly controlled and documented for each experiment.[2] - Sample Handling: Be consistent in your sample preparation, including the source and purity of ilepatril, solvent preparation, and storage of stock solutions. Ilepatril stock solutions should be prepared fresh daily if their stability is not known.[3] - Method Validation: Your analytical method (e.g., HPLC) should be validated for specificity, linearity, accuracy, and precision to ensure it can reliably quantify ilepatril in the presence of its degradants.
4. I am not observing any significant degradation even under harsh stress conditions. Is this expected? While some molecules are highly stable, it is also possible that the stress conditions are not adequate to induce degradation, or the analytical method is not capable of detecting it.- Increase Stress Severity: If no degradation is observed, you may need to increase the concentration of the stressor (e.g., acid/base), the temperature, or the duration of exposure. A target degradation of 5-20% is often recommended for method validation.[4] - Method Specificity: Confirm that your analytical method is stability-indicating. This means it can separate the intact drug from all potential degradation products. Co-elution of a degradant with the parent peak would mask the degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for ilepatril?

Based on its chemical structure, which includes a dipeptide and a thioester, the primary degradation pathways for ilepatril are likely to be:

  • Hydrolysis: The thioester and the amide (peptide) bonds are susceptible to hydrolysis. This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The sulfur atom in the thioester and potentially the benzazepine ring system could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air.

Q2: What analytical techniques are recommended for studying ilepatril degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[6][7] Key features of a suitable method would include:

  • Reversed-Phase Column: A C18 or C8 column is typically used.

  • Gradient Elution: A gradient mobile phase (e.g., a mixture of an aqueous buffer and acetonitrile or methanol) is often necessary to separate the parent drug from its various degradation products.

  • UV Detection: Selection of an appropriate UV wavelength is crucial for detecting both ilepatril and its degradants.

  • Mass Spectrometry (LC-MS): For identification of unknown degradation products, coupling the HPLC to a mass spectrometer is highly recommended.

Q3: What are the general recommendations for storing ilepatril solutions for experimental use?

To minimize degradation, stock solutions of ilepatril should ideally be prepared fresh for each experiment.[3] If short-term storage is necessary, solutions should be kept in tightly sealed vials at low temperatures (e.g., -20°C).[3] It is also advisable to protect solutions from light.

Q4: How do I perform a forced degradation study on ilepatril?

A forced degradation study involves subjecting the drug to a range of harsh conditions to accelerate its decomposition.[1][4] A typical study would include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the drug (solid or in solution) to UV and visible light.

Samples are taken at various time points and analyzed to identify the degradation products and determine the rate of degradation.

Data Presentation

Table 1: Example of Ilepatril Forced Degradation Data (Hypothetical)

This table illustrates a potential outcome of a forced degradation study on a 1 mg/mL solution of ilepatril.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C18.5%Hydrolysis Product A (Thioester cleavage), Hydrolysis Product B (Amide cleavage)
0.1 M NaOH8 hours25°C25.2%Hydrolysis Product A, Hydrolysis Product B
3% H₂O₂24 hours25°C12.8%Oxidative Product C (Sulfoxide)
Heat (in solution)48 hours80°C9.5%Hydrolysis Product A
Photostability (UV/Vis)7 days25°C5.1%Oxidative Product C

Experimental Protocols

Protocol: Forced Degradation Study of Ilepatril in Solution

1. Objective: To investigate the degradation profile of ilepatril under various stress conditions and to identify its major degradation products.

2. Materials:

  • Ilepatril reference standard

  • HPLC grade acetonitrile and methanol

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector (and preferably MS detector)

  • Validated stability-indicating HPLC method

3. Stock Solution Preparation:

  • Prepare a stock solution of ilepatril at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Dilute 5 mL of the stock solution with 5 mL of the initial solvent mixture. Incubate at 80°C, protected from light.

  • Control Sample: Dilute 5 mL of the stock solution with 5 mL of the initial solvent mixture. Store at 4°C, protected from light.

5. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

6. Data Evaluation:

  • Calculate the percentage of ilepatril remaining and the percentage of each degradation product at each time point.

  • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.

Mandatory Visualizations

Ilepatril Ilepatril (Thioester and Dipeptide) Hydrolysis_A Hydrolysis Product A (Thioester Cleavage) Ilepatril->Hydrolysis_A  Acid/Base  Hydrolysis Hydrolysis_B Hydrolysis Product B (Amide Cleavage) Ilepatril->Hydrolysis_B  Acid/Base  Hydrolysis Oxidation_C Oxidative Product C (Sulfoxide) Ilepatril->Oxidation_C  Oxidation  (e.g., H2O2)

Caption: Hypothetical degradation pathways of ilepatril.

cluster_stress Stress Conditions Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photochemical Photo->Sampling Prep Prepare Ilepatril Stock Solution Prep->Acid Expose to Stress Prep->Base Expose to Stress Prep->Oxidation Expose to Stress Prep->Thermal Expose to Stress Prep->Photo Expose to Stress Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation & Structure Elucidation Analysis->Data

Caption: Experimental workflow for a forced degradation study.

References

addressing variability in blood pressure response to AVE5688

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cardiovascular effects of AVE5688. Our goal is to help you address variability in blood pressure response during your experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the proposed mechanism of action for this compound? This compound is a potent and selective inhibitor of the novel intracellular kinase, VasoKinase-1 (VK-1). VK-1 is predominantly expressed in vascular smooth muscle cells and is a key component of the signaling cascade downstream of α1-adrenergic receptors. By inhibiting VK-1, this compound is hypothesized to uncouple sympathetic nervous system signaling from vasoconstriction, leading to vasodilation and a decrease in blood pressure.
What is the expected primary effect of this compound on blood pressure? The primary expected effect of this compound is a dose-dependent reduction in both systolic and diastolic blood pressure. This hypotensive effect is anticipated to be more pronounced in models of hypertension where the sympathetic nervous system is overactive.
What are the common sources of variability in blood pressure measurements? Blood pressure is a highly dynamic physiological parameter. Variability can be introduced by factors such as the animal model (species, strain, age, sex), surgical procedures, anesthesia, hydration status, stress, and the method of blood pressure measurement (telemetry vs. tail-cuff).[1][2][3][4]
How can I minimize non-drug-related variability in my blood pressure studies? To minimize variability, it is crucial to maintain consistency in your experimental protocols. This includes using a standardized surgical procedure, allowing for adequate recovery and acclimatization, maintaining a consistent environment (temperature, light-dark cycle), and handling the animals gently to minimize stress. For continuous measurements, telemetry is considered the gold standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter when assessing the in vivo efficacy of this compound.

Issue 1: Inconsistent or No Significant Blood Pressure Reduction
Potential Cause Troubleshooting Steps
Suboptimal Drug Formulation or Delivery - Verify the solubility and stability of your this compound formulation. - Confirm the accuracy of your dosing calculations and administration technique (e.g., intravenous, oral gavage). - For oral dosing, assess the pharmacokinetic profile to ensure adequate absorption and bioavailability.
Compensatory Physiological Responses - The initial hypotensive effect of this compound may be counteracted by reflex tachycardia or activation of the renin-angiotensin system. - Concurrently measure heart rate and consider measuring plasma renin activity or angiotensin II levels.
Low Sympathetic Tone in the Animal Model - The efficacy of this compound is dependent on the level of sympathetic nervous system activity. - Consider using a hypertensive animal model known for elevated sympathetic tone (e.g., spontaneously hypertensive rat - SHR). - Alternatively, you can pharmacologically challenge the sympathetic system (e.g., with a sympathomimetic agent) to unmask the effect of this compound.
Incorrect Measurement Technique - Ensure your blood pressure measurement system is properly calibrated. - For tail-cuff systems, ensure proper cuff size and placement, and acclimatize the animals to the procedure to minimize stress-induced hypertension.
Issue 2: High Variability in Blood Pressure Response Between Animals
Potential Cause Troubleshooting Steps
Genetic or Phenotypic Differences in the Animal Population - Use animals from a reliable and genetically consistent source. - Ensure animals are of a similar age and weight. - Consider using both male and female animals and analyzing the data separately to check for sex-dependent effects.
Environmental Stressors - Maintain a quiet and controlled animal facility environment. - Minimize handling and disturbances, especially close to the time of blood pressure measurement. - Ensure a consistent light-dark cycle.
Variations in Surgical Implantation of Telemetry Probes - If using telemetry, ensure the surgical implantation of the catheter is consistent (e.g., carotid artery vs. femoral artery). - Allow for a sufficient post-operative recovery period (typically 7-10 days) before starting the experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in Spontaneously Hypertensive Rats (SHR) using Radiotelemetry
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

  • Surgical Procedure:

    • Anesthetize the rat using isoflurane (2-3% in oxygen).

    • Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta.

    • Place the transmitter body in the abdominal cavity.

    • Suture the incisions and provide post-operative analgesia.

  • Recovery and Acclimatization:

    • Allow the animals to recover for at least 7 days.

    • House the animals in individual cages with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Data Acquisition:

    • Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • Continuously record blood pressure and heart rate for at least 24 hours post-dosing.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for defined time intervals (e.g., hourly).

    • Compare the change from baseline in the this compound-treated group to the vehicle-treated group.

Visualizations

AVE5688_Mechanism_of_Action cluster_sns Sympathetic Nervous System cluster_vsmc Vascular Smooth Muscle Cell Sympathetic Nerve Terminal Sympathetic Nerve Terminal α1-Adrenergic Receptor α1-Adrenergic Receptor Sympathetic Nerve Terminal->α1-Adrenergic Receptor Norepinephrine Gq Protein Gq Protein α1-Adrenergic Receptor->Gq Protein PLC Phospholipase C Gq Protein->PLC IP3 IP3 & DAG PLC->IP3 Ca2+ ↑ Intracellular Ca2+ IP3->Ca2+ VasoKinase-1 (VK-1) VasoKinase-1 (VK-1) Ca2+->VasoKinase-1 (VK-1) Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation VasoKinase-1 (VK-1)->Myosin Light Chain Phosphorylation Vasoconstriction Vasoconstriction Myosin Light Chain Phosphorylation->Vasoconstriction This compound This compound This compound->VasoKinase-1 (VK-1)

Caption: Proposed mechanism of action of this compound in vascular smooth muscle cells.

Experimental_Workflow Animal Model Selection (e.g., SHR) Animal Model Selection (e.g., SHR) Telemetry Probe Implantation Telemetry Probe Implantation Animal Model Selection (e.g., SHR)->Telemetry Probe Implantation Surgical Recovery (7-10 days) Surgical Recovery (7-10 days) Telemetry Probe Implantation->Surgical Recovery (7-10 days) Baseline BP Recording (24-48h) Baseline BP Recording (24-48h) Surgical Recovery (7-10 days)->Baseline BP Recording (24-48h) Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Baseline BP Recording (24-48h)->Drug Administration (this compound or Vehicle) Post-Dose BP Recording (≥24h) Post-Dose BP Recording (≥24h) Drug Administration (this compound or Vehicle)->Post-Dose BP Recording (≥24h) Data Analysis Data Analysis Post-Dose BP Recording (≥24h)->Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Troubleshooting_Logic Inconsistent BP Response Inconsistent BP Response Check Drug Formulation & Delivery Check Drug Formulation & Delivery Inconsistent BP Response->Check Drug Formulation & Delivery Assess Compensatory Responses Assess Compensatory Responses Check Drug Formulation & Delivery->Assess Compensatory Responses If formulation is correct Evaluate Sympathetic Tone of Model Evaluate Sympathetic Tone of Model Assess Compensatory Responses->Evaluate Sympathetic Tone of Model If no compensatory response Verify BP Measurement Technique Verify BP Measurement Technique Evaluate Sympathetic Tone of Model->Verify BP Measurement Technique If sympathetic tone is adequate Consistent Response Consistent Response Verify BP Measurement Technique->Consistent Response If technique is correct Inconsistent Response Persists Inconsistent Response Persists Verify BP Measurement Technique->Inconsistent Response Persists If technique is flawed

Caption: Troubleshooting logic for inconsistent blood pressure response to this compound.

References

Discontinuation of AVE7688 (Ilepatril) Clinical Program: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that the query regarding "AVE5688" contains a typographical error and refers to AVE7688, also known as ilepatril. This technical support guide addresses the discontinuation of the clinical development program for AVE7688, a vasopeptidase inhibitor developed by sanofi-aventis for the treatment of hypertension.

Frequently Asked Questions (FAQs)

Q1: What was AVE7688 (ilepatril) and what was its intended mechanism of action?

A1: AVE7688 (ilepatril) is a vasopeptidase inhibitor. It was designed to simultaneously block two key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).

  • ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.

  • NEP inhibition increases the levels of natriuretic peptides, which promote vasodilation and sodium excretion, further contributing to blood pressure reduction.

This dual mechanism was intended to provide more effective blood pressure control compared to single-mechanism antihypertensive agents.

Q2: Why was the clinical development of AVE7688 (ilepatril) discontinued?

A2: While sanofi-aventis has not issued a definitive public statement detailing the precise reasons for discontinuing the development of ilepatril, the termination is likely linked to safety concerns associated with the drug class of vasopeptidase inhibitors, specifically the increased risk of angioedema. Angioedema is a potentially life-threatening swelling of the deeper layers of the skin and mucous membranes.

The development of a similar drug in the same class, omapatrilat, was halted due to a higher incidence of angioedema compared to ACE inhibitors alone. This adverse effect is thought to be caused by the accumulation of bradykinin, which is degraded by both ACE and NEP. Dual inhibition leads to a more significant increase in bradykinin levels, thereby elevating the risk of angioedema.

Q3: What were the key clinical trials for AVE7688 (ilepatril)?

A3: A key clinical trial for AVE7688 was a Phase IIb, multicenter, randomized, double-blind, active-controlled, parallel-group, dose-ranging study registered under the identifier NCT00284128. The primary objective of this study was to assess the antihypertensive efficacy of different doses of AVE7688 compared to losartan in patients with mild to moderate hypertension. The company had also planned a larger Phase III program, referred to as the RAVEL-1 study, to further evaluate its efficacy and safety.

Troubleshooting and Experimental Guidance

Issue: Understanding the Rationale for Discontinuation in the Absence of a Formal Announcement.

When a clinical trial is discontinued without a formal press release, researchers can deduce the likely reasons by examining the following:

  • Drug Class-Specific Safety Signals: Investigate the safety profile of other drugs with the same mechanism of action. The well-documented angioedema risk with the vasopeptidase inhibitor omapatrilat provides a strong indication of the challenges faced by ilepatril.

  • Regulatory Precedent: Review the regulatory history of similar compounds. The difficulties faced by omapatrilat in gaining regulatory approval would have created a challenging environment for ilepatril.

  • Patent Expiration and Market Landscape: While less likely to be the primary reason for a late-stage discontinuation, the projected time to market versus the remaining patent life and the existing competition in the hypertension market are always considerations.

Signaling Pathway and Experimental Workflow

Signaling Pathway of AVE7688 (Ilepatril)

AVE7688_Mechanism cluster_renin_angiotensin Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction AT1 Receptor Natriuretic_Peptides Natriuretic_Peptides Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments NEP Bradykinin Bradykinin Vasodilation_Permeability Vasodilation_Permeability Bradykinin->Vasodilation_Permeability B2 Receptor Inactive_Metabolites_ACE Inactive_Metabolites_ACE Bradykinin->Inactive_Metabolites_ACE ACE Inactive_Metabolites_NEP Inactive_Metabolites_NEP Bradykinin->Inactive_Metabolites_NEP NEP Angioedema Potential for Angioedema Bradykinin->Angioedema AVE7688 AVE7688 (Ilepatril) AVE7688->Angiotensin_II Inhibits AVE7688->Inactive_Fragments Inhibits AVE7688->Inactive_Metabolites_ACE Inhibits AVE7688->Inactive_Metabolites_NEP Inhibits

Caption: Mechanism of action of AVE7688 (ilepatril).

Experimental Workflow for the NCT00284128 Clinical Trial

NCT00284128_Workflow cluster_treatment_arms 12-Week Double-Blind Treatment Screening Patient Screening (Mild to Moderate Hypertension) Placebo_Lead_In 3-4 Week Single-Blind Placebo Lead-in Screening->Placebo_Lead_In Randomization Randomization Placebo_Lead_In->Randomization AVE7688_2_5 AVE7688 2.5 mg Randomization->AVE7688_2_5 AVE7688_10 AVE7688 10 mg Randomization->AVE7688_10 AVE7688_35 AVE7688 35 mg Randomization->AVE7688_35 AVE7688_50 AVE7688 50 mg Randomization->AVE7688_50 Losartan Losartan 100 mg Randomization->Losartan Efficacy_Eval Primary Efficacy Evaluation (Change in Diastolic Blood Pressure at Week 12) AVE7688_2_5->Efficacy_Eval AVE7688_10->Efficacy_Eval AVE7688_35->Efficacy_Eval AVE7688_50->Efficacy_Eval Losartan->Efficacy_Eval Safety_Follow_Up Long-term Safety Follow-up (Up to 52 Weeks) Efficacy_Eval->Safety_Follow_Up Final_Analysis Final Data Analysis Safety_Follow_Up->Final_Analysis

Caption: Workflow of the NCT00284128 clinical trial.

Quantitative Data Summary

No quantitative results from the NCT00284128 or other key clinical trials for AVE7688 (ilepatril) have been publicly released. The discontinuation of the development program likely precluded the formal publication of these findings. The primary and secondary endpoints for the NCT00284128 trial are listed below for informational purposes.

Table 1: Primary and Secondary Outcome Measures for NCT00284128

Outcome MeasureTime FrameDescription
Primary: Change in Trough Diastolic Blood Pressure12 WeeksThe change from baseline in trough diastolic blood pressure at the end of the 12-week treatment period.
Secondary: Change in Trough Systolic Blood Pressure12 WeeksThe change from baseline in trough systolic blood pressure at the end of the 12-week treatment period.
Secondary: Percentage of Responders12 WeeksThe percentage of patients who achieved a predefined level of blood pressure control.
Secondary: Long-term Safety and Tolerability52 WeeksEvaluation of the long-term safety profile, with a particular focus on the incidence of angioedema.

Validation & Comparative

A Comparative Analysis of AVE5688 and Ramipril in Preclinical Models of Renal Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of AVE5688 and ramipril, two inhibitors of the renin-angiotensin system, in the context of preclinical models relevant to renovascular hypertension. While direct comparative studies in a single, definitive renovascular hypertension model are not available in the public domain, this document synthesizes existing data from various experimental settings to offer an objective overview of their mechanisms, efficacy, and potential therapeutic applications.

Executive Summary

Ramipril, a well-established angiotensin-converting enzyme (ACE) inhibitor, has long been a cornerstone in the management of hypertension, including renovascular hypertension. Its mechanism of action is centered on the blockade of angiotensin II production. This compound (also known as AVE7688) represents a newer class of drugs known as vasopeptidase inhibitors. It exerts a dual inhibitory action on both ACE and neutral endopeptidase (NEP), which not only curtails the production of the vasoconstrictor angiotensin II but also potentiates the effects of vasodilatory natriuretic peptides. This dual mechanism suggests a broader spectrum of cardiovascular and renal effects.

This guide will delve into the available preclinical data for both compounds, presenting a side-by-side analysis of their impact on blood pressure, renal function, and underlying pathophysiological mechanisms.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and ramipril lies in their enzymatic targets within the intricate renin-angiotensin-aldosterone system (RAAS) and related pathways.

Ramipril: As a selective ACE inhibitor, ramipril's primary mode of action is to block the conversion of angiotensin I to angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting its production, ramipril leads to vasodilation and a reduction in blood volume, thereby lowering blood pressure.[1]

This compound: This compound is a vasopeptidase inhibitor, which means it has a dual-action mechanism.[2][3][4][5] It inhibits both ACE, similar to ramipril, and neutral endopeptidase (NEP).[2][3][4][5] NEP is the enzyme responsible for the degradation of several endogenous vasodilatory peptides, most notably the natriuretic peptides (ANP, BNP, and CNP).[2][5] By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis. This dual inhibition offers a potentially more comprehensive approach to blood pressure control and end-organ protection.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanisms of action of ramipril and this compound.

ramipril_mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone Ramipril Ramipril Ramipril->ACE Inhibits

Caption: Mechanism of action of Ramipril.

AVE5688_mechanism cluster_raas RAAS Pathway cluster_np Natriuretic Peptide Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NatriureticPeptides Natriuretic Peptides InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments Vasodilation Vasodilation NatriureticPeptides->Vasodilation NEP NEP NEP->InactiveFragments This compound This compound This compound->ACE Inhibits This compound->NEP Inhibits

Caption: Dual mechanism of action of this compound.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head data in a renovascular hypertension model is lacking. The following tables summarize the available quantitative data from different, yet relevant, preclinical studies.

Table 1: Effects on Blood Pressure and Renal Function
ParameterThis compoundRamiprilModel SystemReference
Systolic Blood Pressure Mildly reduced (107 +/- 13 mmHg vs. 116 +/- 14 mmHg in untreated)Significantly decreasedCOL4A3 -/- mice (renal fibrosis)(this compound)
Diabetic db/db mice(Ramipril)[6]
Proteinuria Decreased from 12 +/- 3 g/L to 2 +/- 1 g/L (early therapy) and 4 +/- 1 g/L (late therapy)Reduced proteinuriaCOL4A3 -/- mice (renal fibrosis)(this compound)
Children with chronic kidney disease(Ramipril)[7]
Serum Urea Decreased from 247 +/- 27 to 57 +/- 10 mmol/L (early therapy) and 105 +/- 20 mmol/L (late therapy)No significant changeCOL4A3 -/- mice (renal fibrosis)(this compound)
Hypertensive patients with unilateral renovascular disease(Ramipril)[8]
Serum Creatinine Not reportedNo significant changeCOL4A3 -/- mice (renal fibrosis)(this compound)
Hypertensive patients with unilateral renovascular disease(Ramipril)[8]
Glomerular Filtration Rate (GFR) Not reportedNo serious deteriorationCOL4A3 -/- mice (renal fibrosis)(this compound)
Hypertensive patients with unilateral renovascular disease(Ramipril)[8]
Renal Plasma Flow Not reportedLittle change on the stenotic sideCOL4A3 -/- mice (renal fibrosis)(this compound)
Hypertensive patients with unilateral renovascular disease(Ramipril)[8]
Table 2: Effects on the Renin-Angiotensin System
ParameterThis compound (25 mg)Ramipril (10 mg)Model SystemReference
Urinary ANP Excretion (4-8h post-dose) 2.02 +/- 1.05 ng/h (significant increase)0.93 +/- 0.65 ng/h (no significant effect)Sodium-depleted normotensive subjects[9]
Plasma Active Renin Concentration (24h post-dose) 247 pg/mL (significant increase)Not directly compared in this studySodium-depleted normotensive subjects[9]
Plasma Angiotensin II Not reportedRemained lowHypertensive patients with unilateral renovascular disease(Ramipril)[8]
Plasma Angiotensin I Not reportedRemained highHypertensive patients with unilateral renovascular disease(Ramipril)[8]

Experimental Protocols

This compound in a Mouse Model of Progressive Renal Fibrosis
  • Model: COL4A3 -/- mice, which spontaneously develop progressive renal fibrosis.

  • Treatment: Mice received 25 mg/kg body weight of AVE7688. Treatment was initiated at either 4 weeks (early therapy) or 7 weeks (late therapy) of age.

  • Parameters Measured: Lifespan, systolic blood pressure, proteinuria, serum urea, extent of renal fibrosis and inflammation, and levels of profibrotic cytokines.

  • Blood Pressure Measurement: Details of the blood pressure measurement technique were not specified in the abstract.

  • Biochemical Analysis: Proteinuria was measured in g/L, and serum urea in mmol/L.

  • Histological Analysis: The extent of fibrosis and inflammation was assessed, though the specific staining methods were not detailed in the abstract.

Ramipril in Glycerol-Induced Acute Renal Failure in Rats[10]
  • Model: Acute kidney injury (AKI) was induced in rats by intramuscular injection of glycerol.

  • Treatment: Rats were administered ramipril for seven days prior to the induction of AKI.

  • Parameters Measured: Serum indicators of oxidative damage, enzymatic and non-enzymatic antioxidants, serum creatinine, and blood urea nitrogen. Histological and immunohistochemical analysis of the kidney was also performed to assess for leukocyte infiltration, congestion, and the expression of caspase 3, renin receptor, NK-KB, and KIM-1.

  • Biochemical Analysis: Serum creatinine and blood urea nitrogen levels were measured.

  • Histological and Immunohistochemical Analysis: Kidney tissue was harvested for histological examination to assess tissue damage and for immunohistochemistry to evaluate the expression of key proteins involved in apoptosis, inflammation, and renin activity.

Experimental Workflow Diagram

The following diagram outlines a generalized workflow for preclinical studies evaluating antihypertensive agents in a renovascular hypertension model.

experimental_workflow start Animal Model Selection (e.g., 2-Kidney, 1-Clip Rat) induction Induction of Renovascular Hypertension (Renal Artery Clipping) start->induction baseline Baseline Measurements (Blood Pressure, Renal Function) induction->baseline randomization Randomization into Treatment Groups baseline->randomization treatment_A Vehicle Control randomization->treatment_A Group 1 treatment_B Ramipril randomization->treatment_B Group 2 treatment_C This compound randomization->treatment_C Group 3 monitoring Chronic Treatment and Monitoring (e.g., 4-8 weeks) treatment_A->monitoring treatment_B->monitoring treatment_C->monitoring final_measurements Final Measurements (Blood Pressure, Renal Function, Biomarkers) monitoring->final_measurements tissue_harvest Tissue Harvesting (Kidneys, Heart, Aorta) final_measurements->tissue_harvest analysis Histological and Molecular Analysis tissue_harvest->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: Generalized experimental workflow.

Conclusion

Both ramipril and this compound demonstrate significant potential in modulating the renin-angiotensin system and exerting beneficial effects on the cardiovascular and renal systems. Ramipril, as a selective ACE inhibitor, has a well-documented efficacy in reducing blood pressure and proteinuria. This compound, with its dual ACE and NEP inhibition, offers a broader mechanistic approach that may translate to enhanced end-organ protection, particularly in conditions characterized by both RAAS activation and impaired natriuretic peptide function.

The available data suggests that this compound may have potent antifibrotic and anti-inflammatory effects in the kidney, independent of significant blood pressure reduction in the studied model. The human pharmacodynamic study indicates that this compound provides at least a comparable blockade of the renin-angiotensin system to ramipril, with the added benefit of NEP inhibition.

References

A Comparative Study of Vasopeptidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vasopeptidase inhibitors, a class of drugs that dually inhibit Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual action offers a unique therapeutic approach to cardiovascular diseases by simultaneously reducing the vasoconstrictive effects of the renin-angiotensin-aldosterone system (RAAS) and potentiating the vasodilatory and natriuretic effects of the natriuretic peptide system.

This guide summarizes key performance data from preclinical and clinical studies, outlines detailed experimental protocols for foundational research models, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action: A Dual Approach

Vasopeptidase inhibitors exert their effects by targeting two key enzymes in cardiovascular regulation[1][2][3][4].

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By blocking ACE, these inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure[1][5].

  • Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin[6][7][8]. By inhibiting NEP, these drugs increase the circulating levels of these peptides, promoting vasodilation, natriuresis (sodium excretion), and a reduction in cardiac preload and afterload[6][7][8].

The synergistic action of ACE and NEP inhibition provides a powerful mechanism for lowering blood pressure and improving cardiovascular hemodynamics[6].

Comparative Efficacy and Potency

Several vasopeptidase inhibitors have been developed, with omapatrilat being the most extensively studied. Other notable inhibitors include sampatrilat, fasidotril, and gemopatrilat[1][4]. Their relative potency against ACE and NEP is a critical determinant of their overall effect.

InhibitorTargetIC50 (nM)Reference
OmapatrilatNEP8[9]
SampatrilatNEP8[9]

Note: Specific IC50 values for ACE for omapatrilat and sampatrilat, and for both ACE and NEP for fasidotril and gemopatrilat, are not consistently reported across publicly available literature. Omapatrilat is described as having a balanced inhibition of both enzymes.

Clinical Trial Data: Omapatrilat in Focus

The majority of clinical data for vasopeptidase inhibitors centers on omapatrilat, which has been evaluated in large-scale trials for hypertension and heart failure.

Hypertension

The Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a major study comparing omapatrilat to the ACE inhibitor enalapril in over 25,000 patients with hypertension[2][10].

OutcomeOmapatrilatEnalaprilp-valueReference
Systolic Blood Pressure Reduction (at week 8)Greater by 3.6 mmHg-<0.001[2][10]
Use of Adjunctive Antihypertensive Therapy (at week 24)19%27%<0.001[2][10]
Heart Failure

The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) and the Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure (IMPRESS) trials provided key insights into the efficacy of omapatrilat in patients with heart failure[11][12][13].

TrialOutcomeOmapatrilatLisinopril/Enalaprilp-valueReference
IMPRESS Combined endpoint of death, admission, or discontinuation of treatment for worsening heart failureSignificantly lower incidence-0.035[11][12]
OVERTURE Primary endpoint of all-cause mortality or hospitalization for heart failureNo significant difference-0.187

Safety Profile: The Challenge of Angioedema

A significant safety concern with vasopeptidase inhibitors, particularly omapatrilat, is the increased risk of angioedema, a potentially life-threatening swelling of the head and neck. This is thought to be due to the potentiation of bradykinin by the dual inhibition of ACE and NEP.

TrialAdverse EventOmapatrilat IncidenceEnalapril IncidenceReference
OCTAVE Angioedema2.17%0.68%[2][10]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model for Hypertension Studies

The SHR model is a widely used preclinical model to study hypertension.

Objective: To evaluate the antihypertensive efficacy of a vasopeptidase inhibitor.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, typically 10-12 weeks of age[14].

  • Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious, restrained rats using the tail-cuff method.

  • Drug Administration: Rats are randomly assigned to treatment groups: vehicle control, vasopeptidase inhibitor (e.g., omapatrilat), and a comparator drug (e.g., an ACE inhibitor). Drugs are typically administered daily by oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring: Blood pressure and heart rate are measured at regular intervals throughout the study.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Langendorff Isolated Heart Perfusion for Cardiodynamic Studies

The Langendorff preparation allows for the study of cardiac function in an isolated, ex vivo heart.

Objective: To assess the direct effects of a vasopeptidase inhibitor on cardiac contractility and hemodynamics.

Methodology:

  • Animal Preparation: A rat is anesthetized, and the heart is rapidly excised.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus[15][16].

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow rate or pressure[15][16].

  • Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Key parameters recorded include left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Experimental Intervention: After a stabilization period, the vasopeptidase inhibitor is added to the perfusate at various concentrations.

  • Data Analysis: Changes in cardiac parameters from baseline are recorded and analyzed to determine the drug's effect on myocardial function.

Visualizations

Signaling Pathways of Vasopeptidase Inhibition

Vasopeptidase_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis NatriureticPeptides->Natriuresis Bradykinin Bradykinin InactiveBradykinin Inactive Peptides Bradykinin->InactiveBradykinin ACE, NEP VPI Vasopeptidase Inhibitor VPI->AngiotensinI Inhibits VPI->NatriureticPeptides Inhibits Degradation VPI->Bradykinin Inhibits Degradation

Caption: Mechanism of action of vasopeptidase inhibitors.

Typical Clinical Trial Workflow for a Vasopeptidase Inhibitor

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis PatientScreening Patient Screening (e.g., Hypertension Diagnosis) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Measurements (BP, ECG, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Vasopeptidase Inhibitor Randomization->GroupA GroupB Group B: Comparator (e.g., ACEi) Randomization->GroupB DoseTitration Dose Titration Period GroupA->DoseTitration GroupB->DoseTitration Maintenance Maintenance Period DoseTitration->Maintenance FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Maintenance->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint DataAnalysis Data Collection & Analysis Endpoint->DataAnalysis Results Results Reporting DataAnalysis->Results

Caption: A generalized workflow for a clinical trial comparing a vasopeptidase inhibitor.

References

A Foundational Misunderstanding: AVE5688 is Not an Angiotensin-Converting Enzyme (ACE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a fundamental misclassification in the premise of comparing AVE5688 to standard angiotensin-converting enzyme (ACE) inhibitors. This compound is, in fact, an inhibitor of glycogen phosphorylase (GP), an enzyme central to glucose metabolism, and is investigated for its potential in treating type 2 diabetes.[1] In contrast, ACE inhibitors are a cornerstone in the management of cardiovascular diseases, such as hypertension and heart failure, by targeting the renin-angiotensin-aldosterone system (RAAS). Due to their entirely distinct mechanisms of action and therapeutic targets, a direct comparison of superiority between this compound and standard ACE inhibitors is not scientifically valid.

This guide will, therefore, clarify the distinct roles of this compound and ACE inhibitors, providing an overview of their respective mechanisms and available data, while highlighting why a direct comparative analysis is inappropriate.

Understanding this compound: A Glycogen Phosphorylase Inhibitor

This compound functions by inhibiting glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose-1-phosphate. By blocking this step, this compound reduces hepatic glucose production, a key therapeutic goal in managing type 2 diabetes.

Preclinical Data for this compound

The available preclinical data for this compound focuses on its inhibitory activity against glycogen phosphorylase.

ParameterValueTarget
IC50 430 nMRecombinant Muscle Glycogen Phosphorylase b (rmGPb)
IC50 915 nMRecombinant Muscle Glycogen Phosphorylase a (rmGPa)
Kd 170 nMRecombinant Muscle Glycogen Phosphorylase b (rmGPb)
Kd 530 nMRecombinant Muscle Glycogen Phosphorylase a (rmGPa)
Data sourced from Anderka O, et al. (2008).[1]

Standard ACE Inhibitors: Pillars of Cardiovascular Therapy

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key component of the RAAS. This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, collectively lowering blood pressure and reducing cardiac workload.

The value of ACE inhibitors in reducing mortality and morbidity in patients with heart failure and left ventricular systolic dysfunction is well-established through numerous large-scale clinical trials.[2][3] Evidence suggests a significant decrease in mortality and hospital admissions for heart failure with their use.[2][3]

While there are many ACE inhibitors available, studies have generally not found clinically meaningful differences in the blood pressure-lowering effects among them.[4] However, some observational studies have suggested potential differences in outcomes for specific patient populations, though these findings are often debated due to the potential for confounding factors.[2][3] Meta-analyses have shown that ACE inhibitors, as a class, significantly reduce the risk of all-cause mortality, cardiovascular mortality, myocardial infarction, and stroke in high-risk patients compared to placebo.[5]

Divergent Signaling Pathways

The signaling pathways targeted by this compound and ACE inhibitors are fundamentally different, precluding a direct comparative diagram.

Glycogenolysis Pathway Targeted by this compound

The following diagram illustrates the central role of glycogen phosphorylase in the breakdown of glycogen, the process inhibited by this compound.

G Glycogenolysis Pathway Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen_Phosphorylase->Glycogen This compound This compound This compound->Glycogen_Phosphorylase Inhibits

Caption: Inhibition of Glycogenolysis by this compound.

Renin-Angiotensin-Aldosterone System (RAAS) Pathway Targeted by ACE Inhibitors

This diagram shows the mechanism of action for ACE inhibitors within the RAAS cascade.

G RAAS Pathway and ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Inhibits

Caption: ACE Inhibitor Mechanism within the RAAS.

Conclusion: Separate Tools for Distinct Tasks

References

Comparative Analysis of Ilepatril's Cross-Reactivity with Other Peptidases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of ilepatril, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP), with other peptidases. Due to the limited publicly available data on ilepatril's specific cross-reactivity, this guide draws comparisons with other vasopeptidase inhibitors, notably omapatrilat, to infer potential off-target interactions and guide future research.

Introduction to Ilepatril and Vasopeptidase Inhibitors

Ilepatril (also known as AVE-7688) is a member of the vasopeptidase inhibitor class of drugs, designed to simultaneously block the activity of two key enzymes in cardiovascular regulation: ACE and NEP.[1] This dual inhibition mechanism offers a potentially powerful therapeutic approach for conditions like hypertension and heart failure. However, as with any enzyme inhibitor, the potential for cross-reactivity with other structurally related or functionally similar enzymes is a critical aspect of its preclinical and clinical evaluation. Off-target inhibition can lead to unforeseen side effects, underscoring the importance of a thorough selectivity assessment. Other notable vasopeptidase inhibitors include omapatrilat, gemopatrilat, and sampatrilat.

Signaling Pathways and Experimental Workflow

The primary mechanism of action of ilepatril and other vasopeptidase inhibitors involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system. The following diagram illustrates this dual inhibition.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Renin Renin ACE ACE NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) NPR NP Receptors NatriureticPeptides->NPR InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments Vasodilation Vasodilation Natriuresis NPR->Vasodilation NEP NEP Ilepatril Ilepatril Ilepatril->ACE Inhibition Ilepatril->NEP Inhibition Start Start: Compound of Interest (e.g., Ilepatril) EnzymePanel Select Peptidase Panel (e.g., APP, DPP-IV, Carboxypeptidases) Start->EnzymePanel Assay In Vitro Enzymatic Assay (Fluorogenic Substrate) EnzymePanel->Assay Incubation Incubate Enzyme, Substrate, and Inhibitor Assay->Incubation Measurement Measure Product Formation (Fluorescence) Incubation->Measurement IC50 Determine IC50 Values Measurement->IC50 Analysis Analyze Selectivity Profile IC50->Analysis

References

A Head-to-Head Comparison of Ilepatril and Other Neprilysin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of neprilysin (NEP), a neutral endopeptidase responsible for the degradation of several vasoactive peptides, has emerged as a promising therapeutic strategy in cardiovascular diseases. This has led to the development of a class of drugs known as neprilysin inhibitors (NEPis). This guide provides a head-to-head comparison of ilepatril with other notable NEP inhibitors, focusing on their mechanism of action, available clinical trial data, and experimental protocols.

Mechanism of Action: A Dual Approach to Cardiovascular Regulation

Neprilysin inhibitors exert their effects by preventing the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides promote vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac preload.[1] However, NEP also degrades other substances, including angiotensin II and bradykinin.[2][3]

To counteract the potential increase in angiotensin II levels and the associated vasoconstriction, most clinically developed NEP inhibitors are dual-acting agents, combining neprilysin inhibition with blockade of the renin-angiotensin-aldosterone system (RAAS). This is typically achieved by co-formulating the NEPi with an angiotensin receptor blocker (ARB) or by designing a single molecule that inhibits both NEP and the angiotensin-converting enzyme (ACE).

Signaling Pathway of Neprilysin Inhibition

NEP_Inhibition_Pathway cluster_nep Neprilysin (NEP) Action cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition Therapeutic Intervention cluster_effects Physiological Effects Natriuretic Peptides Natriuretic Peptides NEP NEP Natriuretic Peptides->NEP Degradation Inactive Fragments Inactive Fragments NEP->Inactive Fragments Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Conversion Angiotensin I Angiotensin I Renin->Angiotensin I ACE ACE Angiotensin I->ACE Conversion Angiotensin II Angiotensin II ACE->Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binding Vasoconstriction, etc. Vasoconstriction, etc. AT1 Receptor->Vasoconstriction, etc. NEP Inhibitor (e.g., Sacubitril, Ilepatril) NEP Inhibitor (e.g., Sacubitril, Ilepatril) NEP Inhibitor (e.g., Sacubitril, Ilepatril)->NEP Increased Natriuretic Peptides Increased Natriuretic Peptides ARB (e.g., Valsartan) / ACEi (e.g., Enalapril) ARB (e.g., Valsartan) / ACEi (e.g., Enalapril) ARB (e.g., Valsartan) / ACEi (e.g., Enalapril)->ACE ACEi ARB (e.g., Valsartan) / ACEi (e.g., Enalapril)->AT1 Receptor ARB Vasodilation, Natriuresis, Diuresis Vasodilation, Natriuresis, Diuresis Increased Natriuretic Peptides->Vasodilation, Natriuresis, Diuresis Blocked Ang II Effects Blocked Ang II Effects Blocked Ang II Effects->Vasodilation, Natriuresis, Diuresis Reduced Blood Pressure & Cardiac Load Reduced Blood Pressure & Cardiac Load Vasodilation, Natriuresis, Diuresis->Reduced Blood Pressure & Cardiac Load

Caption: Signaling pathway of dual-acting neprilysin inhibitors.

Comparative Overview of NEP Inhibitors

While direct head-to-head clinical trial data for ilepatril against other NEP inhibitors is limited, this section provides a comparative summary based on available information.

FeatureIlepatril (AVE-7688)Sacubitril/Valsartan (Entresto®)OmapatrilatCandoxatrilEcadotril (Racecadotril)
Mechanism of Action Dual NEP and ACE inhibitor[4]Angiotensin receptor-neprilysin inhibitor (ARNI)[5]Dual NEP and ACE inhibitor[6]NEP inhibitor[7]NEP inhibitor[5]
Co-administered Drug Single moleculeValsartan (ARB)Single moleculeOften studied with ACE inhibitorsN/A
Primary Indication(s) Studied Hypertension, Diabetic Nephropathy[4]Heart Failure with Reduced Ejection Fraction (HFrEF)Heart Failure, HypertensionHeart Failure, Hypertension[7]Heart Failure, Diarrhea
Development Status Was in Phase IIb/III trials for hypertension[4]Approved and marketedDevelopment terminated due to angioedema risk[8]InvestigationalMarketed for diarrhea (as Racecadotril)

Clinical Trial Data Summary

Ilepatril (AVE-7688)
Sacubitril/Valsartan (Entresto®)

The landmark PARADIGM-HF trial, a randomized, double-blind study, compared sacubitril/valsartan (200 mg twice daily) to enalapril (10 mg twice daily) in 8,442 patients with HFrEF (NYHA class II-IV, ejection fraction ≤ 40%).[9][10] The trial was stopped early due to overwhelming benefit.

Outcome (PARADIGM-HF)Sacubitril/Valsartan (n=4,187)Enalapril (n=4,212)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV Death or HF Hospitalization)21.8%26.5%0.80 (0.73-0.87)<0.001
Death from Cardiovascular Causes 13.3%16.5%0.80 (0.71-0.89)<0.001
Hospitalization for Heart Failure 12.8%15.6%0.79 (0.71-0.89)<0.001
Death from Any Cause 17.0%19.8%0.84 (0.76-0.93)<0.001

Data from McMurray et al., N Engl J Med 2014.[9]

Omapatrilat

The OVERTURE (Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events) trial was a large-scale study that randomized 5,770 patients with NYHA class II-IV heart failure to either omapatrilat (40 mg once daily) or enalapril (10 mg twice daily).[11]

Outcome (OVERTURE)Omapatrilat (n=2,886)Enalapril (n=2,884)Hazard Ratio (95% CI)P-value
Primary Endpoint (Death or HF Hospitalization requiring IV treatment)914 events973 events0.94 (0.86-1.03)0.187
Cardiovascular Death or Hospitalization Not reportedNot reported0.910.024

Data from Packer et al., Circulation 2002.[11]

While omapatrilat did not show superiority over enalapril for the primary endpoint, it did demonstrate a reduction in morbidity and mortality.[11] However, its development was halted due to a higher incidence of angioedema compared to ACE inhibitors, a risk associated with the dual inhibition of ACE and NEP which both play a role in bradykinin degradation.[8][12]

Candoxatril

Clinical studies with candoxatril have shown modest effects. In a study of patients with essential hypertension, candoxatril (200 mg twice daily) for 28 days did not produce a clinically relevant fall in blood pressure, although it did significantly increase plasma atrial natriuretic peptide levels.[13] In patients with chronic heart failure already receiving an ACE inhibitor, candoxatril (100 mg twice daily) was shown to improve exercise capacity.[14]

Ecadotril

A pilot safety study of ecadotril in patients with mild to moderate heart failure found that doses of 50 to 400 mg twice daily were generally well-tolerated but did not result in significant clinical improvement.[2][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the context of NEP inhibitor research.

Measurement of Plasma Atrial Natriuretic Peptide (ANP)

Objective: To quantify the levels of ANP in plasma as a biomarker of cardiac stress and a pharmacodynamic marker of NEP inhibition.

Protocol Summary:

  • Blood Collection: Blood samples are drawn from subjects, typically after a period of rest, into chilled tubes containing EDTA and aprotinin to prevent peptide degradation.

  • Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.

  • Extraction (Optional but Recommended): Plasma samples may undergo a preliminary extraction and purification step, often using C18 Sep-Pak cartridges, to concentrate the peptide and remove interfering substances.

  • Quantification: ANP levels are measured using a competitive radioimmunoassay (RIA) or a non-competitive immunoradiometric assay (IRMA). Commercial ELISA kits are also available. The assay involves the use of specific antibodies that bind to ANP, and the concentration is determined by comparing the signal from the sample to a standard curve.

Assessment of Natriuresis and Diuresis

Objective: To evaluate the effect of NEP inhibitors on renal sodium and water excretion.

Protocol Summary:

  • Patient Preparation: Patients are typically maintained on a controlled diet and fluid intake for a specified period before and during the study.

  • Urine Collection: Urine is collected over a defined period (e.g., 12 or 24 hours) following the administration of the study drug or placebo.

  • Volume Measurement: The total volume of urine collected is measured to determine the diuretic effect.

  • Electrolyte Analysis: The concentration of sodium in the urine is measured using an ion-selective electrode or flame photometry.

  • Calculation: The total amount of sodium excreted is calculated by multiplying the urine sodium concentration by the total urine volume. This provides a measure of natriuresis.

Experimental Workflow for a Clinical Trial Evaluating a NEP Inhibitor

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (NEP Inhibitor) Treatment Group A (NEP Inhibitor) Randomization->Treatment Group A (NEP Inhibitor) Treatment Group B (Comparator/Placebo) Treatment Group B (Comparator/Placebo) Randomization->Treatment Group B (Comparator/Placebo) Follow-up Visits Follow-up Visits Treatment Group A (NEP Inhibitor)->Follow-up Visits Treatment Group B (Comparator/Placebo)->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Endpoint Adjudication Endpoint Adjudication Data Collection->Endpoint Adjudication Statistical Analysis Statistical Analysis Endpoint Adjudication->Statistical Analysis

Caption: A generalized workflow for a clinical trial of a NEP inhibitor.

Conclusion

The development of neprilysin inhibitors, particularly in combination with RAAS blockade, represents a significant advancement in the management of cardiovascular diseases. Sacubitril/valsartan has demonstrated superior efficacy over traditional ACE inhibitor therapy in patients with HFrEF. While omapatrilat showed promise, its clinical development was hampered by an increased risk of angioedema. The clinical data for ilepatril remains limited in the public domain, preventing a direct and comprehensive head-to-head comparison with other NEP inhibitors. The available preclinical data suggests potential benefits in hypertension and related complications. Future research, including the publication of Phase III trial results for ilepatril, will be crucial to fully understand its therapeutic potential and place within this important class of cardiovascular drugs.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for AVE5688

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of investigational compounds like AVE5688, a glycogen phosphorylase inhibitor, are paramount. Adherence to proper disposal protocols not only ensures a secure laboratory environment but also upholds regulatory compliance and environmental responsibility. This guide provides essential, step-by-step information for the appropriate disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach, treating the compound as potentially hazardous, is recommended. Product information for similar glycogen phosphorylase inhibitors suggests that these materials should be considered hazardous until comprehensive data is accessible.[1] Therefore, the following procedures are based on general best practices for the disposal of solid laboratory chemical waste.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

The first critical step is to classify the waste. As a precautionary measure, this compound waste should be categorized as hazardous chemical waste. This includes any unused or expired pure compound, as well as materials significantly contaminated with this compound, such as personal protective equipment (PPE), weigh boats, and absorbent pads.

2. Segregation and Storage:

Proper segregation prevents accidental chemical reactions and ensures compliant disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not mix different solvent wastes unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.

3. Labeling:

Clear and accurate labeling is crucial for safe handling and disposal.[2][4] The hazardous waste container for this compound must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Handle with Care"). In the absence of specific data, it is prudent to assume potential toxicity.

  • The accumulation start date (the date the first piece of waste was placed in the container).

  • The name of the principal investigator and the laboratory location.

4. Accumulation and Storage:

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin to prevent the spread of any potential leaks.

5. Disposal Request and Pickup:

Once the waste container is full or the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[3][4]

Key Safety and Handling Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound and its waste.General Laboratory Best Practices
Handling Avoid creating dust. Use a chemical fume hood for weighing and preparing solutions.General Laboratory Best Practices
Storage of Unused Product Store in a cool, dry, and well-ventilated area, away from incompatible materials.General Laboratory Best Practices
Spill Cleanup For small spills of solid material, carefully sweep or scoop into a hazardous waste container. For liquid spills, use an appropriate absorbent material and collect it into the hazardous waste container.General Laboratory Best Practices
In Case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention.General Laboratory Best Practices

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

AVE5688_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Generation of this compound Waste classify Classify as Hazardous Chemical Waste start->classify segregate Segregate Waste by Type (Solid, Liquid, Sharps) classify->segregate container Select Appropriate, Compatible Hazardous Waste Container segregate->container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date - PI Information container->labeling accumulate Place Waste in Labeled Container labeling->accumulate store Store in Designated Satellite Accumulation Area accumulate->store request Request Waste Pickup from EHS store->request pickup EHS Collects Waste for Proper Disposal request->pickup end Disposal Complete pickup->end

This compound Disposal Workflow Diagram

Disclaimer: The information provided here is a general guide based on best practices for handling potentially hazardous laboratory chemicals. In the absence of a specific Safety Data Sheet for this compound, it is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations. Your EHS office can provide detailed protocols tailored to your facility's requirements and the specific nature of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.